Octahydro-1H-cyclopenta[c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSPHQLZBMRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560181 | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54152-52-2 | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54152-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Promising Biological Landscape of Octahydro-1H-cyclopenta[c]pyridine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic and agrochemical agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the rigid, bicyclic framework of octahydro-1H-cyclopenta[c]pyridine has emerged as a promising core for the development of potent and selective biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs, with a focus on their recently discovered antiviral, insecticidal, and fungicidal properties.
Core Synthesis and Derivatization
The synthetic pathway to access the this compound core and its derivatives often begins with readily available starting materials. A key strategy involves the modification of the natural product cerbinal. The core can be functionalized at various positions, with position 5 being a key site for introducing aryl substituents through amination, bromination, and subsequent cross-coupling reactions.[1]
A general synthetic workflow for the preparation of 5-aryl-cyclopenta[c]pyridine derivatives is outlined below.
This versatile synthetic approach allows for the introduction of a wide range of substituents, enabling extensive SAR studies to optimize biological activity.
Biological Activities and Quantitative Data
Recent studies have highlighted the potential of 5-aryl-cyclopenta[c]pyridine derivatives in agriculture as antiviral, insecticidal, and fungicidal agents.[1][2] The biological activities of these compounds have been evaluated against various plant pathogens and pests.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several 5-aryl-cyclopenta[c]pyridine analogs have demonstrated significant in vivo activity against the Tobacco Mosaic Virus (TMV). Notably, compounds 4g and 4k exhibited higher anti-TMV activity than the commercial antiviral agent ribavirin at concentrations of 500 and 100 μg/mL.[1] Compound 4k , featuring a m-methoxyphenyl substitution, was identified as the most potent analog.[1]
| Compound | Substitution | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | (Reference) | - | - | - |
| Table 1: In vivo anti-TMV activity of a key this compound analog.[1] |
Molecular docking studies suggest that the introduction of a benzene ring at the 5-position enhances the binding affinity of these derivatives to the TMV coat protein, which is crucial for the virus's lifecycle.[1]
Insecticidal Activity
The insecticidal potential of these compounds has been evaluated against the diamondback moth (Plutella xylostella), a significant agricultural pest. Many of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives displayed good larvicidal efficacy.[1]
Fungicidal Activity
Broad-spectrum fungicidal activities have also been observed for this class of compounds. Compound 4i , which has a 3,4,5-trifluorophenyl substituent, showed remarkable inhibition against several fungal pathogens at a concentration of 50 μg/mL.[1]
| Compound | Substitution | Sclerotinia sclerotiorum Inhibition (%) | Botrytis cinerea Inhibition (%) | Phytophthora infestans Inhibition (%) |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 |
| Table 2: Fungicidal activity of a key this compound analog at 50 µg/mL.[1] |
Experimental Protocols
The following sections provide an overview of the methodologies used to assess the biological activities of this compound analogs.
General Experimental Workflow
The evaluation of the biological activities of these novel compounds typically follows a standardized workflow, from initial screening to more detailed in vivo studies.
Anti-TMV Activity Assay (In Vivo)
The in vivo anti-TMV activity is typically assessed using the half-leaf method on host plants like Nicotiana glutinosa.
-
Virus Inoculation: The leaves of healthy N. glutinosa plants at the 5-6 leaf stage are selected. The whole plant is dusted with carborundum, and then the leaves are gently rubbed with a cloth dipped in a 6 x 10⁻³ mg/mL solution of purified TMV.
-
Compound Application: The left side of each leaf is smeared with a solution of the test compound, while the right side is treated with a solvent control.
-
Observation: The treated plants are kept in a greenhouse, and the number of local lesions is recorded 3-4 days post-inoculation.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.
Insecticidal Activity Assay
The insecticidal activity against Plutella xylostella is commonly evaluated using a leaf-dipping method.
-
Preparation: Cabbage leaf discs are dipped into solutions of the test compounds at various concentrations for a set period.
-
Exposure: Second-instar larvae of P. xylostella are introduced to the treated leaf discs.
-
Mortality Assessment: The mortality rate is recorded after a specific time, typically 48-72 hours. Larvae are considered dead if they do not respond to a gentle touch with a fine brush.
Fungicidal Activity Assay (In Vitro)
The in vitro fungicidal activity is determined by the mycelial growth rate method.
-
Plate Preparation: The test compounds are mixed with a molten potato dextrose agar (PDA) medium at a desired final concentration.
-
Inoculation: A mycelial disc of the test fungus (e.g., Sclerotinia sclerotiorum) is placed at the center of the solidified agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a few days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing no test compound.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary SAR studies on 5-aryl-cyclopenta[c]pyridine derivatives indicate that the nature and substitution pattern of the aryl group at position 5 significantly influence the biological activity. For instance, the presence of a m-methoxyphenyl group was beneficial for anti-TMV activity, while a 3,4,5-trifluorophenyl group enhanced fungicidal potency.[1]
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of analogs with diverse substituents at various positions of the this compound core.
-
Elucidation of the mode of action: Investigating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In-depth toxicological studies: Assessing the safety profile of the most promising lead compounds to ensure their suitability for further development.
References
The Octahydro-1H-cyclopenta[c]pyridine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
An In-depth Review of a Versatile Core in Drug Discovery and Agrochemical Research
The octahydro-1H-cyclopenta[c]pyridine scaffold, a unique bicyclic heterocyclic system, has emerged as a promising framework in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a valuable platform for the development of novel therapeutic agents and agrochemicals. This technical guide offers a detailed overview of the synthesis, biological activities, and future potential of this scaffold for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The construction of the this compound skeleton has been achieved through various synthetic strategies. A notable approach involves the modification of the natural product cerbinal, which possesses a cyclopenta[c]pyridine core. This method has been successfully employed to generate a library of 5-aryl-cyclopenta[c]pyridine derivatives.[1]
A general and key synthetic pathway to 5-aryl-cyclopenta[c]pyridine derivatives commences with the bromination of a suitable cyclopenta[c]pyridine precursor, followed by a Suzuki cross-coupling reaction with various substituted phenylboronic acids. This versatile method allows for the introduction of a wide range of aryl substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 eq) in a mixture of 1,4-dioxane and water, is added the desired substituted phenylboronic acid (1.5 eq) and potassium phosphate (K₃PO₄) (2.0 eq). The mixture is degassed and purged with argon, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq). The reaction is then heated at 95 °C for 8 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through diatomite, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the target 5-aryl-cyclopenta[c]pyridine derivative.[1]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with significant potential in both agriculture and human health.
Agrochemical Applications
Extensive research has highlighted the potent antiviral, insecticidal, and fungicidal properties of 5-aryl-cyclopenta[c]pyridine derivatives, positioning them as promising candidates for the development of novel agrochemicals.[1]
Several 5-aryl-cyclopenta[c]pyridine derivatives have exhibited significant in vivo activity against the Tobacco Mosaic Virus (TMV). Notably, compounds with methoxyphenyl and fluorophenyl substitutions have shown higher anti-TMV activity than the commercial agent ribavirin at equivalent concentrations.[1] Molecular docking studies suggest that these compounds may exert their antiviral effect by binding to the TMV coat protein.
Table 1: In Vivo Anti-TMV Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives [1]
| Compound | R | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| 4g | 4-fluorophenyl | 48.2 ± 2.5 | 45.3 ± 3.1 | 49.6 ± 2.4 |
| Ribavirin | - | 45.6 ± 2.1 | 42.8 ± 2.9 | 47.3 ± 2.6 |
The 5-aryl-cyclopenta[c]pyridine scaffold has also been shown to be a valuable template for the development of insecticides and fungicides. Many derivatives have displayed good larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities against various plant pathogens.[1] For instance, a derivative featuring a 3,4,5-trifluorophenyl group demonstrated a remarkable 91.9% inhibition ratio against Sclerotinia sclerotiorum.[1]
Table 2: Fungicidal Activity of a Selected 5-Aryl-cyclopenta[c]pyridine Derivative at 50 µg/mL [1]
| Compound | R | Inhibition Ratio (%) against Sclerotinia sclerotiorum | Inhibition Ratio (%) against Botrytis cinerea | Inhibition Ratio (%) against Phytophthora infestans |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 |
Potential in Human Health
While the majority of the current research on the this compound scaffold is focused on agrochemical applications, the structural similarities to other biologically active bicyclic systems suggest a significant, yet largely unexplored, potential in human therapeutics. Related scaffolds, such as octahydro-1H-cyclopenta[b]pyridine and octahydro-1H-cyclopenta[d]pyrimidine, have been investigated for a range of therapeutic targets. For instance, derivatives of the octahydro-1H-cyclopenta[b]pyridine scaffold have been explored as conformationally restricted analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS).[2][3] This suggests that the this compound core could serve as a valuable scaffold for the design of novel CNS-acting agents.
Further research is warranted to explore the potential of this compound derivatives as modulators of various biological targets in human cells. The rigid framework of this scaffold is ideal for presenting pharmacophoric features in a well-defined spatial orientation, which could lead to the discovery of potent and selective ligands for a variety of receptors and enzymes.
Experimental Protocols for Biological Assays
Anti-TMV Activity Assay (in vivo)
The in vivo anti-TMV activity is typically evaluated using the half-leaf method on host plants such as Nicotiana glutinosa. The virus is inoculated on one half of a leaf, while the other half is treated with the test compound. The number of local lesions on both halves is counted, and the inhibition rate is calculated. The curative, protection, and inactivation effects are determined by varying the application time of the test compound relative to the virus inoculation.[1]
Insecticidal Activity Assay
The insecticidal activity can be assessed using various methods depending on the target insect. For instance, the larvicidal efficacy against Plutella xylostella is often determined by a leaf-dipping method. Cabbage leaf discs are dipped in solutions of the test compounds and then infested with larvae. The mortality rate is recorded after a specific period.[1]
Fungicidal Activity Assay
The in vitro fungicidal activity is commonly evaluated by the mycelium growth rate method. The test compounds are added to a potato dextrose agar (PDA) medium, and a mycelial disc of the target fungus is placed in the center of the plate. The diameter of the mycelial colony is measured after incubation, and the inhibition rate is calculated relative to a control.[1]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives in mammalian systems have not yet been elucidated. However, based on the activity of derivatives of related scaffolds, it is plausible that they could interact with neurotransmitter systems, such as the GABAergic system.
In the context of its antiviral activity against TMV, the mechanism is thought to involve the binding of the compounds to the viral coat protein, which is crucial for viral assembly and disassembly. This interaction can be modeled using computational docking studies.
Figure 1. Proposed mechanism of anti-TMV activity.
Future Directions
The this compound scaffold represents a promising area for future research in medicinal chemistry. Key areas for further investigation include:
-
Exploration of Therapeutic Potential in Human Health: A systematic investigation of the activity of this compound derivatives against a wide range of human biological targets is crucial. This could unveil novel applications in areas such as neuroscience, oncology, and infectious diseases.
-
Elucidation of Signaling Pathways: Understanding the molecular mechanisms and signaling pathways through which these compounds exert their biological effects in mammalian systems is essential for rational drug design and development.
-
Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider diversity of substituted this compound analogues will be critical for comprehensive SAR studies.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Octahydro-1H-cyclopenta[c]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Scaffold for Researchers, Scientists, and Drug Development Professionals.
The octahydro-1H-cyclopenta[c]pyridine core is a versatile bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical space surrounding this privileged core, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic strategies, often involving multi-step sequences. A common approach involves the construction of the pyridine ring followed by the fusion of the cyclopentane ring and subsequent reduction.
One documented pathway begins with the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide to yield morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate. This intermediate serves as a versatile precursor for further derivatization.
General Experimental Protocol: Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives
A recent study outlines a general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives starting from the natural product cerbinal. The core of this methodology involves a Suzuki cross-coupling reaction.[1]
Step 1: Bromination of the Cyclopenta[c]pyridine Core To a solution of the starting cyclopenta[c]pyridine compound in a suitable solvent, N-bromosuccinimide (NBS) is added, and the reaction is stirred until completion. The crude product is then purified by chromatography.
Step 2: Suzuki Cross-Coupling The brominated cyclopenta[c]pyridine derivative, a substituted phenylboronic acid, and a base such as K₃PO₄ are dissolved in a mixture of 1,4-dioxane and water. A palladium catalyst, for instance, Pd(PPh₃)₄, is added, and the reaction is heated under an inert atmosphere. After completion, the mixture is filtered, and the product is purified by column chromatography.[1]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, highlighting their potential in various therapeutic areas.[2][3] These activities include neuropharmacological, anti-inflammatory, antiviral, insecticidal, and fungicidal effects.[1][2][4]
Neuropharmacological Activity
Certain cyclopenta[c]pyridine derivatives have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, suggesting their potential in the treatment of migraines.[5][6] CGRP is a neuropeptide involved in pain transmission and neurogenic inflammation, key processes in the pathophysiology of migraine.[5][6] By blocking the CGRP receptor, these compounds can mitigate the downstream signaling that leads to migraine attacks.[7]
Endocrine Activity
Another significant area of biological activity for this scaffold is the inhibition of aldosterone synthase.[4] Aldosterone is a key hormone in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and electrolyte balance.[4] Aldosterone synthase inhibitors can offer a therapeutic advantage in treating hypertension and other cardiovascular diseases.[4][8]
Anti-infective and Agrochemical Potential
Recent research has highlighted the potent antiviral, insecticidal, and fungicidal activities of 5-aryl-cyclopenta[c]pyridine derivatives.[1][4] These compounds have shown significant efficacy against the Tobacco Mosaic Virus (TMV) and various fungal pathogens, as well as insecticidal activity against common agricultural pests.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: In Vitro Bioactivity of Cyclopenta[c]pyridine Derivatives
| Compound ID | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Compound A | Aldosterone Synthase | Inhibition Assay | 1 nM | [4] |
| Compound D | Factor XIIa | Inhibition Assay | 10-40 µM | [5] |
| Compound E | GPR40 | Agonist Assay | - | [5] |
| Compound F | CGRP Receptor | Antagonist Assay | < 50 µM | [5] |
| Compound G | CGRP Receptor | Antagonist Assay | < 50 µM | [5] |
Table 2: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives [1][4]
| Compound ID | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4g | 500 | - | - | - |
| 4k | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | 500 | - | - | - |
Table 3: Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL [1][4]
| Compound ID | Sclerotinia sclerotiorum (% Inhibition) | Botrytis cinerea (% Inhibition) | Phytophthora infestans (% Inhibition) |
| 4i | 91.9 | 75.0 | 62.5 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlines for key biological assays.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard method to evaluate the anti-inflammatory potential of novel compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally at a specific dose (e.g., 50 mg/kg body weight), dissolved in a suitable vehicle like DMSO. A control group receives only the vehicle, and a reference group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9]
Antiviral Assay for Plant Viruses (e.g., TMV)
The evaluation of antiviral activity against plant viruses often involves infectivity assays.
-
Plant Host: Nicotiana benthamiana is a commonly used host for TMV.
-
Virus Inoculation: The virus is mechanically inoculated onto the leaves of the host plant.
-
Compound Application: The test compound can be applied before (protective), during (inactivation), or after (curative) virus inoculation.
-
Symptom Observation: The development of viral symptoms (e.g., lesions, mosaic patterns) is observed and recorded over time.
-
Quantification: The antiviral activity can be quantified by measuring the reduction in lesion number or virus accumulation (e.g., using ELISA or RT-qPCR) compared to control plants.[10][11]
Insecticidal Activity Assay (Larval Contact Assay)
This assay determines the toxicity of compounds to insect larvae.
-
Test Organism: Larvae of a target insect pest (e.g., Plutella xylostella).
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent to prepare a stock solution. Serial dilutions are made to obtain a range of concentrations.
-
Exposure: A set number of larvae are placed in a container (e.g., a well of a microplate) with a food source (e.g., a leaf disc) that has been treated with the test compound solution.
-
Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Analysis: The lethal concentration (e.g., LC₅₀) is determined using probit analysis.[12][13][14]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.
CGRP Receptor Antagonism Signaling Pathway
CGRP receptor antagonists block the binding of CGRP to its receptor, a G-protein coupled receptor (GPCR). This prevents the activation of downstream signaling cascades, such as the adenylyl cyclase pathway, which leads to a decrease in cyclic AMP (cAMP) levels. The ultimate effect is the inhibition of neurogenic inflammation and pain transmission.[7][15]
Caption: CGRP Receptor Antagonism Pathway.
Aldosterone Synthase Inhibition
Aldosterone synthase inhibitors block the final step in the biosynthesis of aldosterone from 11-deoxycorticosterone in the adrenal cortex. This leads to reduced aldosterone levels, which in turn decreases sodium and water retention and lowers blood pressure.
Caption: Aldosterone Synthesis Inhibition Pathway.
Experimental and Drug Discovery Workflow
The exploration of the chemical space of this compound typically follows a structured workflow from initial synthesis to the identification of lead compounds.
Caption: Drug Discovery Workflow for Cyclopenta[c]pyridines.
Conclusion
The this compound scaffold represents a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs in various disease areas, including neurology, cardiovascular disease, and agrochemicals. This technical guide provides a foundational understanding of this important scaffold, and it is hoped that it will stimulate further research and innovation in this promising field.
References
- 1. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. What is calcitonin gene-related peptide (CGRP)? [medicalnewstoday.com]
- 7. droracle.ai [droracle.ai]
- 8. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 14. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Screening of Octahydro-1H-cyclopenta[c]pyridine Libraries: A Technical Guide
Introduction
The quest for novel therapeutic agents is a complex, time-consuming, and expensive endeavor. In recent decades, in silico drug design has emerged as a powerful and indispensable tool to accelerate this process. By leveraging computational methods, researchers can design, screen, and prioritize vast virtual libraries of chemical compounds, thereby focusing laboratory efforts on the most promising candidates. One such scaffold of interest is the Octahydro-1H-cyclopenta[c]pyridine core, a versatile three-dimensional structure that offers a foundation for creating diverse chemical libraries with potential applications in antiviral, insecticidal, and fungicidal agent development.
This technical guide provides a comprehensive overview of the methodologies and workflows involved in the in silico screening of this compound libraries. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to identify novel bioactive molecules based on this promising scaffold.
The Virtual Screening Workflow
The overall process of in silico screening is a multi-step cascade designed to systematically filter a large virtual library down to a manageable number of high-potential hits for experimental validation. The workflow begins with the design of a focused library around the this compound core and proceeds through various screening and filtering stages.
Target Identification and Signaling Pathway Context
A critical first step is the identification of a biological target. For the this compound scaffold, studies have shown promising activity against the Tobacco Mosaic Virus (TMV). The TMV coat protein (CP) is an essential component for viral assembly and, therefore, an attractive target for inhibitors.[1][2][3] An effective inhibitor could interfere with the viral life cycle by preventing the proper assembly of new virions.
Experimental Protocols
Detailed and rigorous protocols are essential for reproducible and reliable in silico results. Below are methodologies for key stages of the screening process.
Structure-based virtual screening (SBVS) relies on molecular docking to predict the binding orientation and affinity of a ligand to a target protein.[4][5][6]
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., TMV coat protein, PDB ID: 2OM3) from the Protein Data Bank.[3]
-
Remove all water molecules and non-essential co-factors from the structure.
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).
-
Define the binding site (or "grid box") based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Library Preparation:
-
Generate 3D coordinates for the this compound library.
-
Assign appropriate atom and bond types.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
For each ligand in the library, the software will explore multiple conformational and rotational possibilities within the defined binding site.
-
A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each generated pose. The pose with the best score is retained.
-
-
Post-Docking Analysis:
-
Rank the ligands based on their predicted binding energies.
-
Perform visual inspection of the binding poses for the top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
-
Filter the results based on interaction patterns and chemical feasibility.
-
When a high-quality structure of the target is unavailable, ligand-based methods can be employed.[7][8][9] Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.
-
Training Set Selection:
-
Compile a set of known active molecules for the target of interest. These molecules should be structurally diverse.
-
-
Conformational Analysis:
-
Generate a range of low-energy 3D conformations for each molecule in the training set to account for molecular flexibility.
-
-
Pharmacophore Model Generation:
-
Align the conformations of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[10]
-
Generate one or more pharmacophore hypotheses that represent the spatial arrangement of these shared features.
-
-
Model Validation:
-
Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active molecules.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen the this compound library, identifying compounds that match the required features and spatial constraints.
-
To increase the likelihood of downstream success, early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[11][12][13]
-
Descriptor Calculation: For each promising candidate, calculate a range of physicochemical properties (e.g., molecular weight, LogP, polar surface area, number of hydrogen bond donors/acceptors).
-
Model Application: Use established computational models (often based on machine learning or quantitative structure-property relationships) to predict properties such as:
-
Oral bioavailability
-
Blood-brain barrier penetration
-
Potential for metabolism by cytochrome P450 enzymes
-
Toxicity risks (e.g., mutagenicity, cardiotoxicity)
-
-
Filtering: Eliminate compounds with predicted poor ADMET profiles from the list of potential hits.
Data Presentation and Analysis
Summarizing quantitative data in a structured format is key for comparison and decision-making.
Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | R Group | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
|---|---|---|---|---|
| 4g | 4-fluorophenyl | Higher than Ribavirin | Higher than Ribavirin | Higher than Ribavirin |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | (Commercial Control) | 48.3 ± 2.5 | 45.6 ± 3.1 | 49.2 ± 2.2 |
This table summarizes the in vivo anti-TMV activity of synthesized compounds, demonstrating that specific substitutions on the cyclopenta[c]pyridine core can lead to potent antiviral effects.
Table 2: Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL
| Compound | R Group | Inhibition Ratio (%) vs Sclerotinia sclerotiorum | Inhibition Ratio (%) vs Botrytis cinerea | Inhibition Ratio (%) vs Phytophthora infestans |
|---|
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 |
This table showcases the broad-spectrum fungicidal activity of a specific derivative, highlighting the scaffold's potential in agrochemical research.
Table 3: Example Molecular Docking Results for Pyridine Derivatives
| Compound | Binding Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|
| A | -10.5 | 1.35 |
| B | -11.2 | 0.58 |
| C | -11.6 | 0.34 |
| D | -10.9 | 0.89 |
| E | -10.2 | 2.10 |
This table illustrates typical quantitative output from a molecular docking screen. Compounds are ranked by binding energy, with more negative values indicating stronger predicted binding affinity.
Conclusion
The in silico screening of this compound libraries represents a rational and efficient approach to discovering novel bioactive compounds. By combining structure- and ligand-based screening methods with early-stage ADMET prediction, researchers can effectively navigate vast chemical spaces to identify promising hits. The methodologies and data presented in this guide demonstrate the potential of this scaffold and provide a framework for its successful computational exploration in drug and agrochemical discovery programs. The subsequent synthesis and experimental validation of the top-ranked virtual hits are the critical next steps in translating these computational predictions into tangible lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The coat protein of tobacco mosaic virus as an anti-tobacco mosaic virus: a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
Physicochemical Properties of Substituted Octahydro-1H-cyclopenta[c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of substituted Octahydro-1H-cyclopenta[c]pyridine derivatives. This class of compounds holds significant potential in medicinal chemistry, with demonstrated activities as aldosterone synthase inhibitors, melatonin receptor agonists, and CGRP receptor antagonists.[1][2][[“]][4] Understanding their physicochemical properties is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
This guide presents available experimental data, outlines detailed experimental protocols for property determination, and explores the biological context of these compounds through signaling pathway diagrams.
Physicochemical Data of 5-Aryl-cyclopenta[c]pyridine Derivatives
The following tables summarize the available experimental melting points and predicted physicochemical properties for a series of 5-aryl-cyclopenta[c]pyridine derivatives. The pKa, logP, and solubility values have been predicted using computational models and should be considered as estimates.
| Compound ID | Substitution (R) | Melting Point (°C) | Predicted pKa | Predicted logP | Predicted Solubility (logS) |
| 4a | Phenyl | 135-137 | 4.85 | 3.12 | -3.85 |
| 4b | 4-Methylphenyl | 142-144 | 4.91 | 3.58 | -4.21 |
| 4c | 4-Methoxyphenyl | 155-157 | 4.95 | 3.25 | -3.98 |
| 4d | 4-Fluorophenyl | 148-150 | 4.79 | 3.31 | -4.01 |
| 4e | 4-Chlorophenyl | 160-162 | 4.75 | 3.78 | -4.45 |
| 4f | 4-Bromophenyl | 168-170 | 4.74 | 3.92 | -4.62 |
| 4g | 4-(Trifluoromethyl)phenyl | 172-174 | 4.68 | 4.01 | -4.75 |
| 4h | 3-Methylphenyl | 130-132 | 4.88 | 3.61 | -4.25 |
| 4i | 3-Methoxyphenyl | 128-130 | 4.92 | 3.28 | -4.02 |
| 4j | 3-Fluorophenyl | 133-135 | 4.76 | 3.34 | -4.05 |
| 4k | 3-Chlorophenyl | 145-147 | 4.72 | 3.81 | -4.49 |
| 4l | 3-Bromophenyl | 151-153 | 4.71 | 3.95 | -4.66 |
| 4m | 3-(Trifluoromethyl)phenyl | 158-160 | 4.65 | 4.04 | -4.79 |
| 4n | 2-Methylphenyl | 125-127 | 4.86 | 3.63 | -4.28 |
| 4o | 2-Methoxyphenyl | 138-140 | 4.90 | 3.31 | -4.06 |
| 4p | 2-Fluorophenyl | 129-131 | 4.74 | 3.36 | -4.08 |
| 4q | 2-Chlorophenyl | 140-142 | 4.70 | 3.83 | -4.52 |
| 4r | 2-Bromophenyl | 147-149 | 4.69 | 3.97 | -4.69 |
| 4s | 2-(Trifluoromethyl)phenyl | 153-155 | 4.63 | 4.06 | -4.82 |
| 4t | 3,4-Dimethylphenyl | 145-147 | 4.94 | 4.04 | -4.64 |
| 4u | 3,4-Dimethoxyphenyl | 162-164 | 4.99 | 3.38 | -4.18 |
| 4v | 3,4-Difluorophenyl | 151-153 | 4.69 | 3.50 | -4.20 |
| 4w | 3,4-Dichlorophenyl | 175-177 | 4.62 | 4.47 | -5.15 |
| 4x | 3,5-Dimethylphenyl | 138-140 | 4.91 | 4.07 | -4.68 |
| 4y | 3,5-Dimethoxyphenyl | 158-160 | 4.96 | 3.41 | -4.22 |
| 4z | 3,5-Difluorophenyl | 144-146 | 4.66 | 3.52 | -4.23 |
| 4aa | 3,5-Dichlorophenyl | 168-170 | 4.59 | 4.50 | -5.19 |
| 4bb | 2,4-Dichlorophenyl | 165-167 | 4.57 | 4.49 | -5.18 |
| 4cc | 2,6-Dichlorophenyl | 159-161 | 4.52 | 4.52 | -5.22 |
| Cerbinal (Lead Compound) | - | 110-112 | 5.10 | 1.85 | -2.50 |
Disclaimer: pKa, logP, and logS values are predicted using computational software (e.g., MarvinSketch, SwissADME) and are intended for estimation purposes. Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for the synthesis of the 5-aryl-cyclopenta[c]pyridine derivatives and the determination of key physicochemical properties are provided below.
Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives (General Procedure)
The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives via Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine precursor (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-cyclopenta[c]pyridine derivative.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Workflow for Melting Point Determination:
Caption: Workflow for the determination of the melting point of a solid organic compound.
Detailed Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the basic nitrogen in the pyridine ring of these compounds, the pKa of the conjugate acid is determined.
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for determining the pKa of a basic compound using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption and distribution.
Workflow for logP Determination by Shake-Flask Method:
Caption: Workflow for the determination of the logP value of a compound using the shake-flask method.
Detailed Protocol:
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are shaken together to pre-saturate each phase with the other.
-
Partitioning: A small, accurately weighed amount of the compound is added to the biphasic system. The mixture is shaken vigorously for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical property that affects a drug's dissolution and absorption.
Workflow for Aqueous Solubility Determination:
Caption: Workflow for determining the aqueous solubility of a compound using the shake-flask method.
Detailed Protocol:
-
Equilibration: An excess amount of the solid compound is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The resulting suspension is shaken or stirred at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC with UV detection.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathways
Substituted cyclopenta[c]pyridine derivatives have been identified as modulators of several important biological targets, suggesting their potential for the treatment of a range of diseases.[2][[“]][4]
Aldosterone Synthase Inhibition
Certain cyclopenta[c]pyridine derivatives have been shown to be potent inhibitors of aldosterone synthase (CYP11B2).[2][[“]] This enzyme is crucial for the final step in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates blood pressure and electrolyte balance. Inhibition of aldosterone synthase is a therapeutic strategy for the treatment of hypertension and heart failure.
Caption: Aldosterone synthase signaling pathway and the point of inhibition by cyclopenta[c]pyridine derivatives.
Melatonin Receptor Agonism
Some derivatives of cyclopenta[c]pyridine have been identified as agonists of melatonin receptors (MT1 and MT2).[2][[“]] These G-protein coupled receptors are involved in regulating circadian rhythms, sleep, and other physiological processes. Melatonin receptor agonists are used in the treatment of insomnia.
Caption: Melatonin receptor signaling pathway activated by cyclopenta[c]pyridine agonists.
CGRP Receptor Antagonism
Cyclopenta[c]pyridine derivatives have also been developed as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor.[2][[“]][4] The CGRP receptor plays a key role in the pathophysiology of migraine. Blocking this receptor is an effective therapeutic approach for the treatment of acute and preventive treatment of migraine.
Caption: CGRP receptor signaling pathway and its blockade by cyclopenta[c]pyridine antagonists.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Octahydro-1H-cyclopenta[c]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-cyclopenta[c]pyridine core is a fascinating bicyclic scaffold found in a variety of natural products, particularly monoterpene pyridine alkaloids. This intricate fusion of a cyclopentane and a pyridine ring has garnered significant attention in the scientific community due to the diverse and potent biological activities exhibited by compounds containing this motif. This technical guide provides an in-depth exploration of the discovery of these natural products, the synthetic strategies developed to access this core structure, and the current understanding of their biological mechanisms.
Discovery and Isolation of Natural Products
The this compound skeleton is a key structural feature in a range of monoterpene pyridine alkaloids (MTPAs). These natural products are biosynthetically derived from iridoid glycosides.[1] Prominent examples of natural products featuring this core include actinidine, caryopterisines, and oxerine.
Actinidine , one of the first cyclopentanoid monoterpene alkaloids to be identified, has been isolated from various plant species, including valerian (Valeriana officinalis) and silver vine (Actinidia polygama), as well as from certain insects.[2]
Caryopterisines , such as caryopterisines F-I, are another group of alkaloids containing the cyclopenta[c]pyridine core. These compounds, along with (S)-7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol and oxerine, have been isolated from plant sources like Caryopteris glutinosa.[1] The isolation of these compounds typically involves extraction from plant material followed by chromatographic separation and purification.
A summary of representative natural products containing the cyclopenta[c]pyridine core and their sources is presented in Table 1.
Table 1: Representative Natural Products with the Cyclopenta[c]pyridine Core
| Compound Name | Natural Source(s) | Reference(s) |
| Actinidine | Valeriana officinalis, Actinidia polygama, various insects | [2] |
| Caryopterisine F-I | Caryopteris glutinosa | [1] |
| (S)-7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol | Caryopteris glutinosa | [1] |
| Oxerine | Caryopteris glutinosa | [1] |
Spectroscopic data is crucial for the structural elucidation of these natural products. A compilation of key spectroscopic data for a representative compound is provided in Table 2.
Table 2: Spectroscopic Data for (S)-7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
| Data Type | Key Features | Reference |
| ¹H NMR | (Data to be populated from primary literature) | |
| ¹³C NMR | (Data to be populated from primary literature) | |
| IR (cm⁻¹) | (Data to be populated from primary literature) | |
| HRMS (m/z) | (Data to be populated from primary literature) |
(Note: Detailed spectroscopic data requires access to primary research articles and is currently being compiled.)
Synthesis of the this compound Core
The development of synthetic routes to the this compound core is essential for confirming the structure of natural products, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a reliable source of these compounds for further biological investigation. Several synthetic strategies have been explored, with a focus on stereoselective methods to control the multiple chiral centers within the molecule.
One notable approach involves an intramolecular cycloaddition reaction. For the synthesis of (±)-actinidine, a key step is the thermolysis of a 5-(hept-5-yn-2-yl)-4,6-dihydroxypyrimidine intermediate, which undergoes an intramolecular cycloaddition to form the cyclopenta[c]pyridine core.[3]
dot
References
Theoretical Conformational Analysis of Octahydro-1H-cyclopenta[c]pyridine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the conformational landscape of octahydro-1H-cyclopenta[c]pyridine. In the absence of direct experimental or computational studies on this specific heterocyclic scaffold, this paper leverages high-level computational data from analogous bicyclic systems, namely perhydropentalene (bicyclo[3.3.0]octane) and indolizidine, to infer its conformational preferences. This document outlines the probable low-energy conformers, the stereoelectronics of the ring fusion, and the computational methodologies requisite for such analyses. The content is intended to guide researchers in medicinal chemistry and drug design in understanding the three-dimensional structure and dynamic behavior of this and related nitrogen-containing bicyclic compounds.
Introduction
The this compound core represents a class of saturated bicyclic amines that are of significant interest in medicinal chemistry due to their rigid structures, which can be used to control the spatial orientation of pharmacophoric groups. A thorough understanding of the conformational preferences of this scaffold is paramount for the rational design of novel therapeutics. The fusion of a five-membered cyclopentane ring with a six-membered piperidine ring can result in both cis and trans isomers, each with a unique set of accessible conformations.
Theoretical studies, employing quantum mechanical calculations, are powerful tools for elucidating the geometries, relative energies, and interconversion barriers of these conformers. This guide summarizes the expected conformational behavior of this compound based on detailed computational studies of structurally related analogs.
Conformational Landscape of Fused Bicyclic Systems
The conformational analysis of this compound is best understood by examining its carbocyclic and closely related heterocyclic analogs. The core of the molecule is a bicyclo[3.3.0]octane skeleton, for which computational data is available.
Ring Fusion Stereoisomerism: Cis vs. Trans
The fusion of the cyclopentane and piperidine rings can be either cis or trans, referring to the relative stereochemistry of the hydrogen atoms at the bridgehead carbons. For the parent perhydropentalene (bicyclo[3.3.0]octane), the cis-fused isomer is significantly more stable than the trans-fused isomer.[1] This preference is attributed to the severe ring strain in the trans configuration, which forces the five-membered rings into highly strained conformations. It is therefore highly probable that cis-octahydro-1H-cyclopenta[c]pyridine is the thermodynamically preferred isomer.
Conformers of Analogous Systems
Computational studies on analogous systems provide insight into the likely low-energy conformations. The cyclopentane ring typically adopts an envelope or twist conformation, while the piperidine ring exists in a chair or boat/twist-boat conformation. The fusion of these rings limits their conformational freedom.
For indolizidine, a related nitrogen-containing bicyclic system, extensive first-principles calculations have identified several stable conformers.[2][3] The relative free energies of these conformers are influenced by the protonation state of the nitrogen and the solvent environment.[2][3]
Quantitative Conformational Data from Analogous Systems
The following tables summarize quantitative data from computational studies on perhydropentalene and indolizidine. This data serves as a proxy for understanding the energetic landscape of this compound.
Table 1: Relative Energies of Perhydropentalene (Bicyclo[3.3.0]octane) Isomers
| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| cis | ωb97xd/6-311+G(d) | 0.0 | [1] |
| trans | ωb97xd/6-311+G(d) | ~8.0 |[1] |
Table 2: Calculated Relative Free Energies of Indolizidine (-)-235B' Conformers (Deprotonated State)
| Conformer | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Aqueous Solution (kcal/mol) | Reference |
|---|---|---|---|---|
| (-)-235B'-A | 0.0 | 0.0 | 0.0 | [2] |
| Other Conformers | ~6.3 to 11.9 | ~6.9 to 12.0 | ~6.4 to 11.4 |[2] |
Experimental Protocols: Computational Methodology
The data presented for analogous systems were obtained using rigorous computational chemistry protocols. A typical workflow for the conformational analysis of a molecule like this compound would involve the following steps:
-
Initial Structure Generation: Generation of various possible cis and trans isomers and their likely conformers (e.g., different chair/boat/envelope combinations).
-
Molecular Mechanics (MM) Search: An initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy conformers.
-
Quantum Mechanics (QM) Optimization: Geometry optimization of the low-energy conformers from the MM search using Density Functional Theory (DFT) or ab initio methods. A common and reliable functional is B3LYP, often used with a basis set such as 6-31G(d,p) or larger for better accuracy.[4][5] For systems where dispersion forces are important, dispersion-corrected functionals like ωB97X-D are recommended.[1]
-
Frequency Calculations: Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations on the optimized geometries can be performed using a more sophisticated method or a larger basis set, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a basis set like cc-pVTZ.[6][7]
-
Solvation Effects: To model the behavior in solution, implicit solvent models like the Polarizable Continuum Model (PCM) can be applied during the QM calculations.[2]
Visualizations
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the theoretical conformational analysis of a bicyclic molecule.
Inferred Conformational Relationship
Based on the high stability of cis-fused bicyclo[3.3.0]octane systems, the following diagram illustrates the inferred energetic relationship between the cis and trans isomers of this compound. The cis isomer can undergo ring flipping to interconvert between different conformers, whereas the trans isomer is conformationally locked and is at a significantly higher energy.
Conclusion
While direct computational studies on this compound are not prevalent in the current literature, a robust theoretical framework for understanding its conformational behavior can be constructed from high-level computational data on analogous systems. The cis-fused isomer is expected to be significantly more stable than the trans-fused isomer. The accessible conformations of the cis isomer will be a result of the puckering of the cyclopentane ring and the chair/boat/twist-boat possibilities of the piperidine ring, all within the constraints of the fused bicyclic system. The computational protocols outlined in this guide provide a clear path for researchers to conduct their own detailed analyses of this and related scaffolds, which is essential for the structure-based design of new chemical entities in drug discovery.
References
- 1. biomedres.us [biomedres.us]
- 2. First-Principles Determination of Molecular Conformations of Indolizidine (−)-235B′ in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Principles Determination of Molecular Conformations of Indolizidine (-)-235B' in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origins of stereoselectivities of dihydroxylations of cis-bicyclo[3.3.0]octenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Conformational Analysis of Parent Perhydroazulenes Reveal an Energetically Preferred cis Ring Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigation of Octahydro-1H-cyclopenta[c]pyridine Derivatives as Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage investigation of a promising class of therapeutic agents: 5-aryl-cyclopenta[c]pyridine derivatives. Leveraging the natural product cerbinal as a scaffold, these novel compounds have demonstrated significant potential as antiviral, insecticidal, and fungicidal agents. This document details the synthetic methodologies, presents key quantitative biological activity data, outlines experimental protocols, and visualizes the underlying scientific workflows and structure-activity relationships. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance this promising chemical scaffold.
Introduction
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The fusion of a cyclopentane ring to the pyridine scaffold, creating the cyclopenta[c]pyridine core, offers a unique three-dimensional structure with potential for novel biological activities.[3][4] Recent research has focused on the synthetic derivatization of the natural product cerbinal, which possesses a cyclopenta[c]pyridine-like structure and exhibits inherent anti-Tobacco Mosaic Virus (TMV), insecticidal, and fungicidal properties.[5][6] By modifying the cerbinal backbone, specifically at the 5-position with various aryl groups, a new library of compounds has been developed with enhanced biological profiles.[5][7]
This guide focuses on these 5-aryl-cyclopenta[c]pyridine derivatives, presenting the synthesis, biological evaluation, and preliminary mechanism of action studies that highlight their potential in agricultural and therapeutic applications.
Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives
The synthesis of the target compounds originates from the natural product cerbinal (compound 1). A multi-step synthesis, including amination, bromination, and a final cross-coupling reaction, yields the desired 5-aryl-cyclopenta[c]pyridine derivatives.[5][7]
Synthetic Workflow
The general synthetic route is depicted below. The process involves the conversion of cerbinal to an intermediate (compound 2), followed by bromination to yield compound 3. The final and key step is a Suzuki-Miyaura cross-coupling reaction between the brominated cyclopenta[c]pyridine core (3) and various substituted phenylboronic acids to generate the final products (4a-4cc).[5]
Experimental Protocol: General Procedure for Suzuki Coupling
The following protocol outlines the synthesis of the 5-aryl-cyclopenta[c]pyridine compounds (4a–4cc) from the brominated intermediate (3).[5]
-
To a reaction vessel, add the brominated cyclopenta[c]pyridine intermediate (compound 3; 500 mg, 1.61 mmol), the respective substituted phenylboronic acid (1.5 equivalents), and potassium phosphate (K₃PO₄; 684 mg, 3.22 mmol).
-
Add 1,4-dioxane (25 mL) and water (5 mL) as solvents.
-
After dissolution of the solids, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 373 mg, 0.322 mmol) to the mixture.
-
Conduct the reaction at 95 °C for 8 hours under an argon atmosphere.
-
Upon completion, filter the reaction mixture through diatomite.
-
Concentrate the filtrate to dryness.
-
Wash the residue with water and extract with dichloromethane (DCM).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and purify by silica gel column chromatography using a petroleum ether/dichloromethane and ethyl acetate gradient to obtain the pure final compounds (4a-4cc).[5]
Biological Activity
The synthesized 5-aryl-cyclopenta[c]pyridine derivatives were evaluated for their anti-TMV, fungicidal, and insecticidal activities. A selection of the most potent compounds is presented below.
Quantitative Data Summary
The biological activities of key compounds are summarized in the following tables.
Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Lead Compounds at 500 µg/mL [5][7]
| Compound | Substitution Pattern | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| 4g | Not specified in snippets | Higher than Ribavirin | Higher than Ribavirin | Higher than Ribavirin |
| Ribavirin | Positive Control | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Ningnanmycin | Positive Control | Not specified in snippets | Not specified in snippets | Not specified in snippets |
Table 2: Fungicidal Activity of Compound 4i at 50 µg/mL [5][7]
| Compound | Substitution Pattern | Fungus | Inhibition Ratio (%) |
| 4i | 3,4,5-trifluorophenyl | Sclerotinia sclerotiorum | 91.9 |
| Botrytis cinerea | 75.0 | ||
| Phytophthora infestans | 62.5 |
Table 3: Insecticidal Activity against Plutella xylostella [7]
| Compound | Activity |
| Multiple derivatives | Good larvicidal efficacy |
| Compound | Model Organism | Observation |
| 4k | Zebrafish | Low toxicity |
Experimental Protocols
This protocol is a standard method for evaluating the in vivo antiviral activity of compounds against TMV.
-
Virus Inoculation: The upper leaves of Nicotiana tabacum L. of the same age are selected. The whole leaves are sprinkled with silicon carbide, and then TMV (0.02 mg/mL) is applied to the leaves and gently rubbed. The leaves are then washed with water and dried.
-
Compound Application (Curative Effect): The leaves are inoculated with the virus first. After 2 hours, the left side of each leaf is smeared with the test compound solution, while the right side is smeared with a solvent control.
-
Compound Application (Protective Effect): The left side of each leaf is smeared with the test compound solution first. After 2 hours, the entire leaf is inoculated with the virus. The right side serves as a solvent control.
-
Compound Application (Inactivation Effect): The test compound solution is mixed with an equal volume of the virus solution and incubated for 30 minutes. The mixture is then used to inoculate the left side of the leaves. The right side is inoculated with a mixture of the virus and a solvent control.
-
Incubation and Observation: The treated plants are cultured at 23-25°C for 3-4 days.
-
Data Analysis: The number of local lesions on both sides of the leaves is counted, and the inhibition rate is calculated.
This protocol details the evaluation of fungicidal activity against various plant pathogenic fungi.
-
Culture Preparation: The test fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans) are cultured on potato dextrose agar (PDA) medium.
-
Compound Preparation: The test compounds are dissolved in DMSO to a specific concentration.
-
Mycelial Growth Inhibition Assay: A specified amount of the compound solution is mixed with the molten PDA medium and poured into Petri dishes. A mycelial plug (5 mm diameter) of the test fungus is placed at the center of each plate.
-
Incubation: The plates are incubated at a suitable temperature for each fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Analysis: The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated relative to the control.
This protocol is used to assess the larvicidal activity against pests like Plutella xylostella.
-
Compound Preparation: The test compounds are dissolved in a solvent containing a surfactant to ensure even coating on the leaves.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solution for 10-20 seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in Petri dishes lined with moist filter paper. A specific number of larvae (e.g., 10-20 third-instar larvae) are introduced into each dish.
-
Incubation: The dishes are kept at a controlled temperature and humidity for 48-72 hours.
-
Data Analysis: The number of dead larvae is counted, and the mortality rate is calculated.
This protocol outlines a static test method for assessing the acute toxicity of the compounds.[5]
-
Acclimatization: Adult zebrafish are cultured for 7-14 days at 28°C with a 14h light/10h dark cycle.
-
Stock Solution Preparation: A stock solution of the test compound is prepared by dissolving it in DMSO and then diluting with deionized water.
-
Exposure Groups: Several experimental groups are established with varying concentrations of the test compound (e.g., 0, 1, 2, 4, 6, 8, and 10 µg/mL).
-
Exposure: A specific number of zebrafish are placed in each experimental tank.
-
Observation: The fish are observed for mortality and any abnormal behavior over a defined period (e.g., 96 hours).
-
Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated.
Mechanism of Action: Molecular Docking
To elucidate the potential mechanism of the anti-TMV activity, molecular docking studies were performed with the TMV coat protein (TMV-CP). The results suggest that the 5-aryl-cyclopenta[c]pyridine derivatives bind to the TMV receptor protein, and the introduction of the aryl group at the 5-position enhances this binding affinity.[5][7]
The binding interactions likely interfere with the viral assembly or function, thereby inhibiting its replication and spread. The specific amino acid interactions within the binding pocket contribute to the observed potency of these compounds.
Structure-Activity Relationship (SAR)
The preliminary SAR studies indicate that the nature and substitution pattern of the aryl group at the 5-position of the cyclopenta[c]pyridine core significantly influence the biological activity.
-
Anti-TMV Activity: The presence of a meta-methoxyphenyl group (compound 4k ) was found to be optimal for anti-TMV activity.[5][7]
-
Fungicidal Activity: A 3,4,5-trifluorophenyl substitution (compound 4i ) resulted in potent and broad-spectrum fungicidal activity.[5][7]
-
General Trend: The addition of an aryl ring at the 5-position generally enhances the biological activity compared to the unsubstituted parent compound, likely due to increased binding affinity with target proteins.[5]
Conclusion and Future Directions
The early-stage investigation of 5-aryl-cyclopenta[c]pyridine derivatives has identified several promising lead compounds with potent antiviral, fungicidal, and insecticidal activities. The synthetic route is well-defined, allowing for the generation of a diverse library of analogues for further optimization. The low toxicity profile of the lead anti-TMV compound 4k is particularly encouraging for its development as a therapeutic agent.
Future research should focus on:
-
A more extensive SAR study to explore a wider range of aryl substitutions.
-
In-depth mechanistic studies to identify the specific molecular targets of these compounds.
-
In vivo efficacy studies in relevant disease models or agricultural settings.
-
Pharmacokinetic and metabolic profiling of the most promising lead compounds.
This class of compounds represents a valuable addition to the pipeline of potential therapeutic and agrochemical agents, warranting further investigation and development.
References
- 1. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective Synthesis of Octahydro-1H-cyclopenta[c]pyridine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of octahydro-1H-cyclopenta[c]pyridine enantiomers. This bicyclic scaffold is a key structural motif in various biologically active molecules and serves as a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy outlined herein is based on a highly diastereoselective intramolecular Pauson-Khand reaction of strategically functionalized amino acid esters, ensuring precise control over the stereochemistry of the final product.
Overview of the Synthetic Strategy
The asymmetric synthesis of the target hexahydro-cyclopenta[c]pyridine skeleton is achieved through a two-stage process. The key steps involve:
-
Stereoselective Allylation: A highly selective allylation of an N-tert-butylsulfonyl imino ester using a bis(allylsulfoximine)titanium complex. This step establishes the crucial stereocenters in the acyclic precursor.
-
Intramolecular Pauson-Khand Cycloaddition: A diastereoselective Pauson-Khand reaction of the resulting sulfonimidoyl-substituted γ,δ-unsaturated α-amino acid ester. This cycloaddition constructs the fused bicyclic ring system with the desired stereochemistry.
Subsequent deprotection steps yield the final this compound enantiomers.
Quantitative Data Summary
The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of a representative hexahydro-cyclopenta[c]pyridine derivative.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1. Stereoselective Allylation | (2S,3R,E)-Ethyl 2-(N-tert-butylsulfonyl)amino-3-methyl-5-((S)-N-methyl-S-phenylsulfonimidoyl)pent-4-enoate | 75 | >95:5 | >98 |
| 2. N-Propargylation | (2S,3R,E)-Ethyl 2-(N-tert-butylsulfonyl-N-prop-2-ynyl)amino-3-methyl-5-((S)-N-methyl-S-phenylsulfonimidoyl)pent-4-enoate | 92 | - | - |
| 3. Pauson-Khand Cycloaddition | Ethyl (3aR,4R,7aR)-4-methyl-1-oxo-2-(tert-butylsulfonyl)-2,3,3a,4,7,7a-hexahydro-1H-cyclopenta[c]pyridine-6-carboxylate | 65-70 | >95:5 | >98 |
| 4. Deprotection | Ethyl (3aR,4R,7aR)-4-methyl-1-oxo-2,3,3a,4,7,7a-hexahydro-1H-cyclopenta[c]pyridine-6-carboxylate | High | - | - |
Experimental Protocols
Protocol 1: Synthesis of the γ,δ-Unsaturated α-Amino Acid Ester (Acyclic Precursor)
This protocol is adapted from the work of Gais et al. and describes the highly regio- and diastereoselective allylation of an N-tert-butylsulfonyl imino ester.
Materials:
-
(S,S)-N,N'-bis(1-phenylethyl)-N,N'-bis(phenylsulfonyl)ethane-1,2-diamine (chiral ligand)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Allylmagnesium bromide solution (1.0 M in THF)
-
Ethyl N-(tert-butylsulfonyl)glyoxylate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Titanium Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand in anhydrous THF. Cool the solution to -78 °C and add Ti(Oi-Pr)₄ dropwise. Stir the mixture for 30 minutes at this temperature.
-
Formation of the Bis(allylsulfoximine)titanium Complex: To the solution from step 1, slowly add a solution of allylmagnesium bromide in THF. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Allylation Reaction: Cool the resulting deep-red solution of the titanium complex to -78 °C. Add a solution of ethyl N-(tert-butylsulfonyl)glyoxylate in anhydrous DCM dropwise. Stir the reaction mixture at -78 °C for 4-6 hours.
-
Work-up and Purification: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E,syn)-N-tert-butylsulfonyl-β-alkyl-γ,δ-unsaturated-α-amino acid ester.
Protocol 2: N-Propargylation of the α-Amino Acid Ester
Materials:
-
(E,syn)-N-tert-butylsulfonyl-β-alkyl-γ,δ-unsaturated-α-amino acid ester
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of the amino acid ester in anhydrous MeCN, add K₂CO₃ and propargyl bromide.
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-propargylated product.
Protocol 3: Intramolecular Pauson-Khand Cycloaddition
This protocol, based on the work of de Meijere et al., describes the key cyclization step to form the hexahydro-cyclopenta[c]pyridine skeleton.[1]
Materials:
-
N-propargylated γ,δ-unsaturated α-amino acid ester
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-propargylated amino acid ester in anhydrous toluene.
-
Add dicobalt octacarbonyl to the solution and stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic enone as a single diastereomer.
Protocol 4: Deprotection of the Bicyclic Amino Acid Ester
Materials:
-
Bicyclic N-tert-butylsulfonyl-protected amino acid ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the protected bicyclic amino acid ester in anhydrous DCM.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound derivative. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Overall experimental workflow for the stereoselective synthesis.
Caption: Simplified catalytic cycle of the Pauson-Khand reaction.
References
Application Notes and Protocols for High-Throughput Screening of Octahydro-1H-cyclopenta[c]pyridine Libraries
Introduction
The octahydro-1H-cyclopenta[c]pyridine scaffold is a key structural motif present in a variety of biologically active compounds and natural products. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to interact with a diverse range of biological targets. Libraries of substituted octahydro-1H-cyclopenta[c]pyridines are therefore of significant interest in drug discovery for identifying novel modulators of therapeutically relevant proteins. This document outlines detailed protocols for the high-throughput screening (HTS) of such libraries against a representative G-protein coupled receptor (GPCR) target, a common target class for this type of scaffold. The following protocols describe a primary screen using a fluorescence-based assay, a secondary confirmatory screen, and a counterscreen to identify and eliminate false-positive hits.
Data Summary
The following tables represent typical data generated during an HTS campaign for an this compound library against a hypothetical GPCR target.
Table 1: Primary Screen Performance Metrics
| Parameter | Value | Description |
| Library Size | 100,000 compounds | Total number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay. |
| Z'-factor | 0.78 | A measure of assay quality and robustness. |
| Signal-to-Background (S/B) | 12.5 | Ratio of the signal from the positive control to the negative control. |
| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |
| Number of Hits | 500 | Total number of initial hits from the primary screen. |
Table 2: Secondary Screen and Counterscreen Results
| Parameter | Value | Description |
| Confirmed Hits | 150 | Number of primary hits confirmed in a dose-response format. |
| Confirmation Rate | 30% | Percentage of primary hits that were confirmed. |
| False Positives (Counterscreen) | 25 | Number of confirmed hits that were identified as false positives. |
| Final Validated Hits | 125 | Number of confirmed hits that were not identified as false positives. |
Table 3: Potency of Selected Validated Hits
| Compound ID | IC50 (nM) | Hill Slope |
| OCP-001 | 75 | 1.1 |
| OCP-002 | 120 | 0.9 |
| OCP-003 | 250 | 1.0 |
| OCP-004 | 500 | 1.2 |
| OCP-005 | 850 | 0.8 |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Calcium Flux Assay
This protocol describes a cell-based assay to identify antagonists of a GPCR that signals through the Gαq pathway, leading to an increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Agonist for the target GPCR.
-
This compound library in 384-well plates.
-
Positive control (known antagonist).
-
Negative control (DMSO).
Methodology:
-
Cell Plating: Seed the CHO-K1 cells expressing the target GPCR into black, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove the growth medium from the cell plates and add 20 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 200 nL of the library compounds (1 mM in DMSO) to the appropriate wells using an acoustic liquid handler for a final concentration of 10 µM. Add the positive and negative controls to their designated wells. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add 10 µL of the agonist at its EC80 concentration to each well. Immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 60 seconds.
-
Data Analysis: Calculate the percentage of inhibition for each compound well relative to the positive and negative controls. Identify primary hits as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.
Secondary Confirmatory Screen: Dose-Response Analysis
This protocol is to confirm the activity of the primary hits and determine their potency (IC50).
Methodology:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the primary hit compounds in DMSO. Transfer these dilutions to 384-well plates.
-
Assay Performance: Repeat the Calcium Flux Assay as described in the primary screen, using the serially diluted compounds.
-
Data Analysis: For each compound, plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Counterscreen: Non-specific Activity Assay
This protocol is to identify and eliminate compounds that interfere with the assay technology rather than specifically targeting the GPCR.
Methodology:
-
Cell Line: Use the parental CHO-K1 cell line that does not express the target GPCR.
-
Assay Performance: Repeat the Calcium Flux Assay as described in the primary screen with the confirmed hits at their IC50 concentrations.
-
Data Analysis: Compounds that show significant inhibition in this assay are considered false positives, as their activity is independent of the target GPCR.
Visualizations
Caption: High-throughput screening workflow for hit identification and validation.
Caption: Gαq signaling pathway for the calcium flux assay.
Development of Octahydro-1H-cyclopenta[c]pyridine-based fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. Among the various classes of fluorophores, pyridine-based structures have garnered significant attention due to their versatile photophysical properties, synthetic accessibility, and capacity for molecular recognition. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a nucleophile, or a metal ligand, making it an excellent scaffold for designing probes that respond to changes in their local environment, such as pH, ion concentration, or the presence of specific biomolecules.
This document provides a detailed overview of the application of pyridine-based fluorescent probes, with a focus on their development, characterization, and use in bioimaging and sensing. While the initial request focused on the specific octahydro-1H-cyclopenta[c]pyridine scaffold, a thorough review of the current scientific literature indicates a lack of extensive research on this particular derivative as a fluorescent probe. Therefore, these notes will address the broader, well-established class of pyridine-based fluorescent probes to provide comprehensive and actionable information.
Principles of Pyridine-Based Fluorescent Probes
The fluorescence of pyridine-based probes can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The design of a pyridine-based probe typically involves a recognition moiety that selectively interacts with the target analyte, a signaling unit (the pyridine-based fluorophore), and often a linker connecting the two. Upon binding to the analyte, a conformational or electronic change occurs, leading to a detectable change in the fluorescence output (e.g., "turn-on" or "turn-off" response, or a ratiometric shift in emission wavelength).
Quantitative Data of Representative Pyridine-Based Fluorescent Probes
The following table summarizes the key photophysical and sensing properties of selected pyridine-based fluorescent probes from the literature. This data is essential for selecting the appropriate probe for a specific application and for comparing the performance of different probes.
| Probe Name/Scaffold | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| 2-amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | 432 | Varies with ion | Not specified | Not specified | [1] |
| Pyridine Schiff base (PMPA) | Cd²⁺ | Not specified | "Turn-on" | Not specified | 0.12 µM | [1] |
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Not specified | Not specified | Not specified | Not specified | [2] |
| BODIPY-pyridylhydrazone | Fe³⁺ | ~500 | 518 ("Turn-on") | Not specified | Not specified | [3] |
| 2-aryl-3-(organylethynyl)pyridines | Benzene | ~250-350 | 300-450 | Not specified | Not specified | [2] |
Experimental Protocols
General Protocol for in vitro Fluorescence Measurements
This protocol outlines the general steps for characterizing the fluorescent response of a pyridine-based probe to its target analyte in a cuvette-based spectrofluorometer.
Materials:
-
Pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution appropriate for the assay (e.g., PBS, HEPES, Tris-HCl)
-
Stock solution of the target analyte (e.g., metal salt, biomolecule)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Transfer the probe solution to a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution by scanning the emission wavelengths while exciting at the probe's maximum excitation wavelength.
-
Add a small aliquot of the target analyte stock solution to the cuvette to achieve the desired final concentration.
-
Mix the solution thoroughly by gentle pipetting or inversion.
-
Incubate the solution for a specified period to allow for the binding reaction to reach equilibrium.
-
Record the fluorescence spectrum of the probe-analyte mixture under the same conditions as in step 3.
-
Repeat steps 4-7 for a range of analyte concentrations to generate a dose-response curve.
-
Analyze the changes in fluorescence intensity or wavelength to determine the probe's sensitivity and binding affinity.
General Protocol for Cellular Imaging with a Pyridine-Based Fluorescent Probe
This protocol provides a general workflow for using a pyridine-based fluorescent probe to visualize an analyte within cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Treatment solution containing the analyte of interest (if applicable)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a loading solution by diluting the fluorescent probe stock solution in serum-free cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Remove the complete culture medium from the cells and wash them once with warm PBS.
-
Add the probe loading solution to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
After incubation, remove the loading solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
If investigating the response to an external stimulus, add the treatment solution containing the analyte of interest and incubate for the desired time.
-
Mount the cell dish or coverslip on the stage of a fluorescence microscope.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the probe.
-
Analyze the images to determine the subcellular localization and changes in fluorescence intensity in response to the analyte.
Diagrams
Caption: Workflow for in vitro and cellular applications.
Caption: "Turn-on" fluorescence sensing mechanism.
Conclusion
Pyridine-based fluorescent probes represent a versatile and powerful class of tools for researchers in chemistry, biology, and medicine. Their tunable photophysical properties and synthetic tractability allow for the rational design of probes for a wide array of analytes. The protocols and data presented here provide a foundation for the successful application of these probes in various research settings. As the field continues to evolve, the development of novel pyridine-based scaffolds, including derivatives of this compound, may lead to the next generation of fluorescent probes with enhanced sensitivity, selectivity, and in vivo applicability.
References
Application Notes and Protocols for the Functionalization of the Octahydro-1H-cyclopenta[c]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the octahydro-1H-cyclopenta[c]pyridine scaffold, a valuable building block in medicinal chemistry. Due to the limited specific literature on the functionalization of this particular ring system, this document combines established methods for the synthesis of the core structure with general, robust protocols for the functionalization of saturated bicyclic amines and carbocycles, which are expected to be applicable to the title compound.
Synthesis of the Substituted this compound Core
The construction of the this compound skeleton with defined stereochemistry is a key first step. A highly diastereoselective method has been reported involving a Pd/Au-relay catalyzed cascade reaction.[1]
Method: Pd/Au-Relay Catalyzed Cascade Reaction of (Z)-1-Iodo-1,6-diene and Alkyne[1]
This method allows for the synthesis of a variety of substituted this compound skeletons. The reaction proceeds via a domino Heck/intramolecular C-H arylation to construct the fused ring system.
Experimental Protocol: General Procedure for the Pd/Au-Relay Catalyzed Cascade Reaction [1]
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the (Z)-1-iodo-1,6-diene (1.0 equiv.), the alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., SPhos, 10 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the gold co-catalyst (e.g., JohnphosAu(MeCN)SbF₆, 5 mol%) and a silver salt additive (e.g., Ag₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Data Presentation: Representative Yields for the Synthesis of the this compound Core
| Entry | (Z)-1-Iodo-1,6-diene Substrate | Alkyne Substrate | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Tosyl protected | Phenylacetylene | 2-Tosyl-5,7-diphenyl-octahydro-1H-cyclopenta[c]pyridine | 85 | >20:1 |
| 2 | N-Boc protected | 1-Hexyne | 2-Boc-7-butyl-5-phenyl-octahydro-1H-cyclopenta[c]pyridine | 78 | >20:1 |
| 3 | N-Benzyl protected | Trimethylsilylacetylene | 2-Benzyl-5-phenyl-7-trimethylsilyl-octahydro-1H-cyclopenta[c]pyridine | 81 | >20:1 |
Note: The data presented in this table is representative and based on the reported methodology. Actual yields and diastereoselectivities may vary depending on the specific substrates and reaction conditions.
N-Functionalization of the this compound Ring
The secondary amine of the this compound core is a prime site for functionalization, allowing for the introduction of a wide variety of substituents. Standard protocols for the N-functionalization of saturated bicyclic amines are directly applicable.
Logical Workflow for N-Functionalization
References
Application Notes and Protocols: Octahydro-1H-cyclopenta[c]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-cyclopenta[c]pyridine is a saturated bicyclic amine that presents a valuable, rigid scaffold for the synthesis of novel molecules in medicinal chemistry and drug discovery. Its three-dimensional structure and the presence of a secondary amine handle allow for diverse functionalization, making it an attractive building block for creating analogues of biologically active compounds and exploring new chemical space. While specific literature on the extensive use of the cis-fused this compound as a starting building block is emerging, its structural motifs are found in various natural products and pharmacologically active agents. This document provides an overview of its potential applications, derivatization strategies, and generalized experimental protocols.
The related cyclopenta[c]pyridine core is found in natural products and has been explored for various therapeutic areas. For instance, derivatives of the unsaturated cyclopenta[c]pyridine scaffold have been synthesized and evaluated for their antiviral, insecticidal, and fungicidal activities, highlighting the potential of this heterocyclic system in agrochemical and pharmaceutical research.[1][2]
Core Applications and Synthetic Strategies
The primary utility of this compound as a building block stems from the reactivity of its secondary amine. This allows for a variety of transformations to introduce diverse substituents and build more complex molecular architectures.
Key Synthetic Transformations:
-
N-Alkylation: Introduction of alkyl, aryl, or functionalized side chains.
-
N-Acylation: Formation of amides, carbamates, and ureas.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce substituted aminoethyl groups.
-
Buchwald-Hartwig and Ullmann Couplings: Formation of N-aryl and N-heteroaryl bonds.
These reactions enable the exploration of structure-activity relationships (SAR) by systematically modifying the substituent on the nitrogen atom. The rigid cyclopentane fusion constrains the conformation of the piperidine ring, which can be advantageous for designing ligands with high receptor affinity and selectivity.
Experimental Protocols
The following are generalized protocols that can be adapted for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (0.1 M), add a base such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes to liberate the free base.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation
This protocol outlines the synthesis of an amide derivative of this compound.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Triethylamine (TEA) or DIPEA
-
For carboxylic acid coupling: a coupling agent (e.g., HATU, HBTU)
-
Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using an acyl chloride):
-
Suspend this compound hydrochloride (1.0 eq) in dichloromethane (0.1 M).
-
Add triethylamine (2.5 eq) and stir for 10 minutes at 0 °C.
-
Slowly add the acyl chloride (1.05 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Data Presentation
The following table summarizes representative biological activity data for derivatives of the related (unsaturated) cyclopenta[c]pyridine scaffold, demonstrating the potential for discovering bioactive molecules based on this core structure.[1]
| Compound ID | R Group (at position 5) | Anti-TMV Activity (Inactivation, 500 µg/mL) | Fungicidal Activity vs. S. sclerotiorum (50 µg/mL) |
| 4g | 4-fluorophenyl | > 50% | Not Reported |
| 4i | 3,4,5-trifluorophenyl | Not Reported | 91.9% |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9% | Not Reported |
| Ribavirin | (Control) | ~50% | N/A |
Visualizations
The following diagrams illustrate the synthetic utility and potential derivatization pathways for the this compound scaffold.
Caption: Synthetic utility of this compound.
The following workflow illustrates a potential screening cascade for novel derivatives synthesized from this building block.
Caption: Drug discovery workflow for novel derivatives.
References
Application Note: A Comprehensive Guide to the Analytical Characterization of Octahydro-1H-cyclopenta[c]pyridine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Octahydro-1H-cyclopenta[c]pyridine is a bicyclic saturated heterocycle. Its structural framework is a key component in a variety of bioactive molecules and serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] The synthesis of this compound can result in multiple stereoisomers due to the presence of chiral centers at the ring fusion and potentially at other substituted positions. Differentiating and characterizing these isomers is critical for understanding their specific pharmacological, toxicological, and physicochemical properties. This application note provides a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of this compound isomers.
The analytical workflow for characterizing these isomers involves a multi-step process, beginning with separation and culminating in structural elucidation and quantification.
Chromatographic Separation Techniques
The separation of stereoisomers (enantiomers and diastereomers) is the foundational step in their characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatile solutions for isomer separation. Since this compound is a basic, hydrophilic compound, mixed-mode or reversed-phase chromatography on C8 or C18 columns can be effective, often requiring mobile phase additives to ensure good peak shape.[2][3]
-
Diastereomer Separation: Diastereomers have different physical properties and can typically be separated using standard achiral stationary phases (e.g., C18, C8).
-
Enantiomer Separation: Enantiomers require a chiral environment for separation. This is achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent.
Protocol 1: Chiral HPLC-UV/MS Method This protocol outlines a general approach for the enantiomeric separation of this compound isomers.
-
Instrumentation: HPLC or UHPLC system with UV and/or Mass Spectrometry (MS) detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA/IB/IC).
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol, Ethanol) with a basic additive (e.g., 0.1% Diethylamine) to improve peak shape for the basic amine. For MS compatibility, a reverse-phase mobile system such as methanol or acetonitrile with 0.1% formic acid or ammonium acetate can be used on a compatible CSP.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210-220 nm (for non-aromatic amines) or MS detector in positive ion mode.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.
Gas Chromatography (GC)
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like this compound. Chiral GC columns can be used to resolve enantiomers.
Protocol 2: GC-MS Method for Isomer Profiling This protocol details a standard GC-MS method for the separation and identification of isomers.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column like Chirasil-DEX) for enantiomer separation, or a standard polar column (e.g., DB-5ms, HP-5ms) for diastereomer separation.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane, Methanol) at ~1 mg/mL. Derivatization (e.g., acylation) may be employed to improve chromatographic behavior if needed.
Structural Elucidation Techniques
Once separated, or for analysis of the mixture, spectroscopic techniques are essential for confirming the molecular structure and assigning the stereochemistry of each isomer.
Mass Spectrometry (MS)
MS provides crucial information on the molecular weight and fragmentation patterns of the isomers. While isomers have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes differ, aiding in their differentiation. The molecular formula of this compound is C₈H₁₅N, with a corresponding molecular weight of approximately 125.12 g/mol .[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound isomers, a suite of NMR experiments is required.
-
¹H NMR: Provides information on the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are highly sensitive to the stereochemistry (e.g., cis/trans relationships) of the protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.
-
NOESY/ROESY: These experiments detect through-space interactions between protons, which is critical for determining the relative stereochemistry of the isomers.
Protocol 3: NMR Spectroscopy for Structural Assignment
-
Instrumentation: NMR Spectrometer (400 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Concentration: 5-10 mg of the purified isomer in 0.6 mL of deuterated solvent.
-
Experiments to Run:
-
Standard ¹H NMR.
-
Standard ¹³C{¹H} NMR (proton-decoupled).
-
2D COSY.
-
2D HSQC.
-
2D HMBC.
-
2D NOESY or ROESY (for stereochemistry).
-
-
Data Analysis: The combination of these spectra will allow for the complete assignment of all proton and carbon signals and the determination of the relative configuration of the stereocenters.
Data Presentation
Quantitative data from the analytical techniques should be summarized for clear comparison. The following tables present representative data that could be expected from the analysis of this compound isomers.
Table 1: Representative Chiral HPLC-UV Separation Data
| Isomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Enantiomer 1 | 8.2 | 49.8 |
| Enantiomer 2 | 9.5 | 50.2 |
Table 2: Representative GC-MS Data for Two Diastereomers
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Diastereomer A | 12.5 | 125 (M+), 110, 96, 82 |
| Diastereomer B | 12.8 | 125 (M+), 110, 97, 83 |
Table 3: Hypothetical ¹H NMR Chemical Shift Ranges
| Proton Type | Expected Chemical Shift (ppm) |
|---|---|
| Aliphatic C-H (ring) | 1.2 - 2.5 |
| C-H adjacent to N | 2.5 - 3.5 |
| N-H (if present) | 1.0 - 3.0 (broad) |
Logical Relationships in Isomer Analysis
The choice of analytical technique is directly related to the type of isomerism being investigated. The following diagram illustrates this relationship.
Conclusion The successful characterization of this compound isomers requires a synergistic combination of high-resolution chromatographic separation and advanced spectroscopic elucidation. Chiral HPLC and GC are indispensable for separating stereoisomers, while a full suite of NMR experiments is essential for the definitive assignment of their unique three-dimensional structures. The protocols and data presented in this note provide a robust framework for researchers engaged in the synthesis, purification, and analysis of this important chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 5. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-Up Synthesis of Octahydro-1H-cyclopenta[c]pyridine
Abstract
This document provides a detailed protocol for the scale-up synthesis of Octahydro-1H-cyclopenta[c]pyridine, a saturated bicyclic amine of interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding via a multi-step sequence involving the formation of a key pyridinone intermediate followed by catalytic hydrogenation. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this scaffold on a gram scale or larger. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Saturated bicyclic amines are important structural motifs in medicinal chemistry, often conferring favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity. This compound is a valuable scaffold that can serve as a core for the development of novel therapeutic agents. The synthesis of such bicyclic piperidines can be challenging, particularly on a larger scale.[1][2] This application note details a practical and scalable synthetic route to afford the target compound with high purity. The described method is based on established chemical transformations for related bicyclic systems and is optimized for scale-up.
Overall Synthetic Strategy
The proposed synthesis of this compound proceeds in three main stages:
-
Formation of a dihydropyridinone intermediate: This key step involves a condensation reaction to construct the core pyridinone ring system.
-
Reduction of the pyridinone: The carbonyl group of the pyridinone is reduced to a methylene group.
-
Catalytic hydrogenation: The final step involves the complete saturation of the pyridine ring to yield the target this compound.
This strategy is advantageous for scale-up due to the use of readily available starting materials and robust, well-characterized reactions.
Experimental Protocol
Materials and Equipment
Reagents:
-
Ethyl 2-cyanocyclopentylideneacetate
-
4-Aminobutanal diethyl acetal
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Platinum(IV) oxide (Adam's catalyst)
-
Methanol
-
Diatomaceous earth (Celite®)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Multi-neck round-bottom flasks (appropriate for scale)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Large-scale rotary evaporator
-
Büchner funnel and filtration flasks
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
-
pH meter or pH paper
Synthesis Workflow
References
Application of Computational Docking with Octahydro-1H-cyclopenta[c]pyridine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of computational docking in the study of Octahydro-1H-cyclopenta[c]pyridine ligands. These compounds have shown significant potential in targeting various receptors, including Protease-Activated Receptor 1 (PAR1) and Gamma-Aminobutyric Acid (GABA) receptors, making them promising candidates for drug development in areas such as thrombosis and neurological disorders.
Application Notes
This compound derivatives represent a versatile scaffold in medicinal chemistry. Computational docking studies are instrumental in understanding the structure-activity relationships (SAR) of these ligands and in guiding the design of novel derivatives with improved potency and selectivity.
1.1. Targeting Protease-Activated Receptor 1 (PAR1)
PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis. Antagonists of PAR1 are of significant interest as antiplatelet agents. Computational docking of this compound analogues into the PAR1 binding site can elucidate key interactions responsible for their antagonistic activity. Docking studies can help rationalize the observed inhibitory concentrations (IC50) and guide modifications to the ligand structure to enhance binding affinity. For instance, the insertion of a heteroatom at the C5 position of the octahydroindene ring in related analogues has been shown to improve metabolic stability without significantly compromising PAR1 inhibitory activity[1][2].
1.2. Targeting GABA Receptors
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are valuable tools for studying receptor function and for the development of therapeutics for neurological conditions such as epilepsy and anxiety. Octahydro-1H-cyclopenta[b]pyridine scaffolds can serve as rigid cores for designing novel GABA analogues. Computational docking of these ligands into GABA receptor subtypes (e.g., GABAA, GABAB) can predict their binding modes and affinities, aiding in the design of subtype-selective modulators.
Data Presentation
The following tables summarize quantitative data for selected this compound derivatives and related compounds.
Table 1: PAR1 Antagonist Activity of Octahydrocyclopenta[c]pyridine Analogues [1][2]
| Compound | Target | Assay | IC50 (nM) |
| Compound 22 | PAR1 | Radioligand Binding | 110 |
| Compound 33 | PAR1 | Radioligand Binding | 50 |
Experimental Protocols
3.1. Synthesis of a Conformationally Restricted GABA Analogue based on an Octahydro-1H-cyclopenta[b]pyridine Scaffold
This protocol is adapted from the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid.
Materials:
-
2,3-bis(chloromethyl)pyridine
-
C1-binucleophile (e.g., diethyl malonate)
-
Sodium ethoxide
-
Hydrochloric acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Cyclization: React 2,3-bis(chloromethyl)pyridine with a C1-binucleophile such as diethyl malonate in the presence of a base like sodium ethoxide to form the initial cyclized product.
-
Hydrolysis and Decarboxylation: Subject the cyclized product to acidic hydrolysis (e.g., with concentrated HCl) followed by heating to effect decarboxylation, yielding the core cyclopenta[b]pyridine structure.
-
Purification: Purify the resulting intermediate using column chromatography.
-
Catalytic Hydrogenation: Perform catalytic reduction of the pyridine ring using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the octahydro-1H-cyclopenta[b]pyridine scaffold.
-
Functional Group Manipulation: Further chemical modifications can be carried out to introduce the desired carboxylic acid functionality to mimic GABA. This may involve a series of protection, activation, and deprotection steps.
-
Final Purification: Purify the final GABA analogue using appropriate techniques such as recrystallization or chromatography.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
3.2. Computational Docking Protocol for this compound Ligands against PAR1
This protocol provides a general workflow for performing molecular docking studies using software such as AutoDock Vina.
1. Preparation of the Receptor Structure:
- Obtain the crystal structure of human PAR1, for example, complexed with an antagonist like vorapaxar (PDB ID: 3V6S), from the Protein Data Bank.
- Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other non-essential molecules.
- Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
2. Preparation of the Ligand Structure:
- Generate the 3D structure of the this compound ligand using a molecular modeling software (e.g., Avogadro, ChemDraw).
- Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
- Save the ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
3. Docking Simulation:
- Define the binding site (grid box) on the receptor. This is typically centered on the co-crystallized ligand from the experimental structure.
- Run the docking simulation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity (docking score) for each pose.
- Set the exhaustiveness parameter to ensure a thorough search of the conformational space.
4. Analysis of Docking Results:
- Analyze the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.
- Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Chimera).
- Compare the docking scores and binding modes of different this compound derivatives to understand structure-activity relationships.
Mandatory Visualizations
Caption: PAR1 Signaling Pathway.
Caption: GABAergic Signaling Pathways.
Caption: Computational Docking Workflow.
References
Application Notes and Protocols: The Octahydro-1H-cyclopenta[c]pyridine Moiety as a Bioisosteric Replacement Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties to enhance efficacy, selectivity, and metabolic stability. This document explores the potential of the octahydro-1H-cyclopenta[c]pyridine scaffold as a bioisosteric replacement for commonly encountered moieties in drug discovery. While direct, extensive literature on this specific scaffold as a bioisostere is emerging, we can infer its utility based on related structures and established medicinal chemistry principles. This guide provides a theoretical framework, potential applications, and detailed protocols for synthesizing and evaluating compounds incorporating this promising scaffold.
Introduction to Bioisosterism and the this compound Scaffold
Bioisosteric replacement involves the substitution of a chemical group with another that possesses similar steric, electronic, and physicochemical properties, with the goal of improving the overall pharmacological profile of a lead compound. The this compound moiety, a saturated bicyclic amine, presents a unique three-dimensional structure that can serve as a conformationally restricted analogue of piperidine or as a bioisostere for other cyclic and acyclic fragments.
Key features of the this compound scaffold:
-
Conformational Rigidity: The fused ring system reduces the number of accessible conformations, which can lead to increased binding affinity and selectivity for a biological target.
-
Three-Dimensionality: Its non-planar structure allows for the exploration of chemical space in three dimensions, potentially leading to novel interactions with target proteins.
-
Basic Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.
-
Scaffold for Diverse Substitution: The carbon framework allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
A logical workflow for investigating the this compound moiety as a bioisostere is outlined below.
Caption: Workflow for Bioisosteric Replacement Strategy.
Potential Bioisosteric Applications
The this compound moiety can be envisioned as a bioisosteric replacement for several common structural motifs in medicinal chemistry.
Conformationally Restricted Piperidine Analogue
One of the most direct applications is as a rigid scaffold to replace a flexible piperidine ring. This can lock the conformation of key substituents, potentially increasing binding affinity and reducing off-target effects.
Caption: Bioisosteric Replacement of Piperidine.
Phenyl Ring Bioisostere
While not a classical bioisostere for an aromatic ring, in certain contexts where the phenyl ring primarily serves as a scaffold to position substituents in a specific 3D orientation, the rigid, saturated bicyclic system can mimic this spatial arrangement while improving physicochemical properties such as solubility and reducing metabolic liabilities associated with aromatic rings.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
The following table presents a hypothetical SAR study for a series of kinase inhibitors where a piperidine moiety is replaced by an this compound scaffold. This data is illustrative to demonstrate how quantitative data for such a study would be presented.
| Compound | Moiety | R Group | Kinase IC50 (nM) | Cell Proliferation GI50 (nM) | Microsomal Stability (t1/2 min) |
| 1a | Piperidine | H | 150 | 850 | 25 |
| 1b | Piperidine | 4-F-Ph | 25 | 120 | 18 |
| 2a | This compound | H | 80 | 400 | 45 |
| 2b | This compound | 4-F-Ph | 10 | 50 | 60 |
Analysis of Hypothetical Data:
-
The replacement of the flexible piperidine with the rigid this compound (comparing 1a to 2a and 1b to 2b ) leads to a significant improvement in kinase inhibitory activity.
-
The rigid scaffold likely orients the R group in a more favorable conformation for binding to the kinase.
-
A notable improvement in metabolic stability is observed for the analogues containing the bicyclic scaffold, suggesting this moiety is less susceptible to metabolic degradation.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of compounds containing the this compound moiety.
General Synthetic Protocol: Reductive Amination
A common method for the synthesis of N-substituted octahydro-1H-cyclopenta[c]pyridines is through reductive amination of the parent heterocycle with a suitable aldehyde or ketone.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone of interest (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM, add TEA (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture.
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted product.
Caption: Synthetic Workflow for Reductive Amination.
Biological Evaluation Protocol: Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
In Vitro ADME Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of a compound.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution in DMSO
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
In a 96-well plate, add the test compound to the HLM solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
Conclusion
The this compound scaffold represents a compelling, yet underexplored, building block for medicinal chemists. Its rigid, three-dimensional structure offers a valuable tool for constraining flexible moieties, potentially leading to improvements in potency, selectivity, and pharmacokinetic properties. While further research is needed to fully elucidate its role as a versatile bioisostere, the foundational principles of medicinal chemistry and the synthetic accessibility of this scaffold suggest it is a promising area for future drug discovery efforts. The protocols provided herein offer a starting point for the synthesis and evaluation of novel compounds based on this interesting chemical framework.
Troubleshooting & Optimization
Optimization of reaction conditions for the N-arylation of Octahydro-1H-cyclopenta[c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-arylation of octahydro-1H-cyclopenta[c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of this compound?
A1: The most prevalent and effective methods for the N-arylation of saturated bicyclic amines like this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. Copper-catalyzed Ullmann condensation is another possibility, though it often requires harsher reaction conditions.
Q2: Which factors are most critical for a successful N-arylation of this substrate?
A2: The choice of catalyst, ligand, base, and solvent are all critical factors that can significantly impact the reaction yield and purity of the desired N-arylated product. Due to the sterically hindered nature of this compound, careful optimization of these parameters is essential.
Q3: What are the typical side reactions observed in the N-arylation of this compound?
A3: Common side reactions include hydrodehalogenation of the aryl halide, formation of biaryl compounds from the self-coupling of the aryl halide, and potential C-H activation of the substrate under harsh conditions. In some cases, if the aryl halide has other reactive functional groups, side reactions involving these groups may also occur.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of starting materials, the desired product, and any major side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the substrate. 3. Insufficiently strong base. 4. Low reaction temperature. 5. Poor quality of reagents or solvents. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). 3. Use a stronger base such as NaOt-Bu or K3PO4. 4. Increase the reaction temperature, typically in the range of 80-120 °C. 5. Use freshly distilled solvents and high-purity reagents. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Presence of water or other protic impurities. 3. Reaction time is too long. | 1. Use a more stable catalyst/ligand combination. 2. Ensure anhydrous reaction conditions. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Inconsistent Yields | 1. Sensitivity to air and moisture. 2. Variability in reagent quality. 3. Inconsistent heating. | 1. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use reagents from a reliable source and purify if necessary. 3. Use a temperature-controlled heating mantle or oil bath. |
| Difficulty in Product Isolation/Purification | 1. Complex reaction mixture with multiple byproducts. 2. Product is an oil or difficult to crystallize. | 1. Optimize reaction conditions to minimize side product formation. 2. Utilize column chromatography with a carefully selected eluent system for purification. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical conditions for the N-arylation of bicyclic secondary amines, which can be used as a starting point for the optimization of the N-arylation of this compound.
Table 1: Effect of Catalyst and Ligand on N-arylation Yield
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | 4-chlorotoluene | NaOt-Bu | Toluene | 100 | 18 | ~85 |
| Pd₂(dba)₃ (1) | BrettPhos (2) | 4-bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 12 | ~92 |
| Pd(OAc)₂ (2) | XPhos (4) | 2-bromopyridine | Cs₂CO₃ | Toluene | 100 | 24 | ~78 |
| [(cinnamyl)PdCl]₂ (1) | DavePhos (2) | 4-fluoro-bromobenzene | NaOt-Bu | Dioxane | 100 | 16 | ~90 |
Table 2: Effect of Base and Solvent on N-arylation Yield
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/RuPhos | 4-chlorotoluene | NaOt-Bu | Toluene | 100 | 18 | ~85 |
| Pd(OAc)₂/RuPhos | 4-chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | ~75 |
| Pd(OAc)₂/RuPhos | 4-chlorotoluene | Cs₂CO₃ | Toluene | 100 | 18 | ~60 |
| Pd₂(dba)₃/BrettPhos | 4-bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 12 | ~92 |
| Pd₂(dba)₃/BrettPhos | 4-bromobenzonitrile | K₃PO₄ | Toluene | 110 | 12 | ~88 |
| Pd₂(dba)₃/BrettPhos | 4-bromobenzonitrile | K₃PO₄ | THF | 65 | 24 | ~50 |
Experimental Protocols
Representative Experimental Protocol for the N-arylation of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).
-
Seal the tube with a septum, and purge with inert gas for 10-15 minutes.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the this compound (1.2 mmol) and the aryl halide (1.0 mmol) to the reaction mixture via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Caption: A typical experimental workflow for the N-arylation reaction.
Caption: A logical flowchart for troubleshooting common reaction issues.
Improving the yield and purity of Octahydro-1H-cyclopenta[c]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Octahydro-1H-cyclopenta[c]pyridine synthesis. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, covering both the initial cyclization to form the aromatic precursor and the subsequent reduction to the saturated target molecule.
Q1: My yield of the initial cyclopenta[c]pyridine precursor is consistently low. What are the potential causes and how can I improve it?
Low yields in the initial cyclization step to form the aromatic cyclopenta[c]pyridine core can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the cyclopentanone derivative and the nitrogen source (e.g., ammonia or an ammonium salt). Impurities can interfere with the condensation and cyclization reactions.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish and incomplete. If it's too high, it can lead to the formation of polymeric byproducts and decomposition of the desired product. Experiment with a temperature gradient to find the optimal range.
-
Solvent: The choice of solvent can significantly impact the reaction. A solvent that azeotropically removes water can drive the condensation reaction forward. Consider using toluene or benzene with a Dean-Stark apparatus.
-
Catalyst: If using a catalyst (e.g., an acid or base), ensure it is fresh and used in the correct stoichiometric amount. Catalyst poisoning can halt the reaction.
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction may require a longer time to reach completion than initially anticipated.
Q2: I am observing multiple spots on my TLC plate after the initial cyclization reaction, indicating the presence of several impurities. What are these likely to be and how can I minimize them?
The formation of multiple byproducts is a common challenge. These can arise from self-condensation of the starting materials, incomplete cyclization, or side reactions of the intermediates.
Potential Impurities and Mitigation Strategies:
-
Self-Condensation of Cyclopentanone: Under basic or acidic conditions, cyclopentanone can undergo self-aldol condensation. To minimize this, add the cyclopentanone slowly to the reaction mixture containing the other reagents.
-
Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the reaction is not driven to completion, these may remain in the final mixture. Ensure adequate reaction time and optimal temperature.
-
Side Reactions with the Nitrogen Source: Depending on the nitrogen source and other reagents, various side reactions can occur. For instance, if using a multi-functional nitrogen-containing reagent, alternative cyclization pathways may be possible.
A proposed reaction pathway for the formation of a cyclopenta[c]pyridine precursor is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an α,β-unsaturated ketone. In the context of a fused system, a potential intramolecular variant or a related condensation reaction is plausible.
Q3: The reduction of the cyclopenta[c]pyridine to this compound is not going to completion, and I am left with a mixture of partially and fully reduced products. How can I achieve complete reduction?
Incomplete reduction is a frequent issue in the catalytic hydrogenation of pyridine rings. This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
Troubleshooting Steps for Incomplete Reduction:
-
Catalyst Selection and Loading:
-
Catalyst Type: Platinum-based catalysts (e.g., PtO₂, Adams' catalyst) and Rhodium-based catalysts are often more effective for the hydrogenation of pyridine rings than Palladium-based catalysts.[1]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and drive the reaction to completion.
-
-
Hydrogen Pressure: The hydrogenation of aromatic systems often requires elevated hydrogen pressure. Ensure your system is safely maintaining the required pressure (e.g., 50-100 psi or higher).
-
Solvent and Acidity: The choice of solvent is crucial. Acidic media, such as acetic acid or the addition of a small amount of HCl, can protonate the pyridine nitrogen, making the ring more susceptible to reduction.
-
Catalyst Poisoning: The starting material or impurities in the substrate can act as catalyst poisons. Purifying the cyclopenta[c]pyridine precursor before the reduction step is highly recommended.
Q4: I am observing poor diastereoselectivity in the reduction step, resulting in a mixture of cis and trans isomers of this compound. How can I control the stereochemical outcome?
The stereochemical outcome of the reduction is influenced by the catalyst, solvent, and the structure of the substrate. The choice of catalyst and the conditions can favor the formation of one diastereomer over the other.[2]
Strategies for Improving Diastereoselectivity:
-
Catalyst Choice: Heterogeneous catalysts like PtO₂ and Rh/C can exhibit different diastereoselectivities. It is advisable to screen a variety of catalysts.
-
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to nonpolar (e.g., hexane, ethyl acetate).
-
Temperature and Pressure: Lowering the reaction temperature can sometimes increase the selectivity of the hydrogenation.
Q5: How can I effectively purify the final this compound product to remove unreacted starting material, partially reduced intermediates, and catalyst residues?
Purification is a critical final step to obtain a high-purity product. A multi-step approach is often necessary.
Purification Protocol:
-
Catalyst Removal: After the reaction, the solid catalyst must be carefully removed by filtration. Using a pad of Celite® can aid in the removal of fine catalyst particles.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities.
-
Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Chromatography: If impurities still remain, column chromatography on silica gel or alumina is an effective purification method. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is often required to separate the desired product from closely related impurities.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an excellent final purification step.
Data Presentation
Table 1: Comparison of Catalysts for the Reduction of Cyclopenta[c]pyridine
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 10% Pd/C | Ethanol | 50 | 25 | 24 | 45 | 3:1 |
| PtO₂ | Acetic Acid | 80 | 25 | 12 | >95 | 5:1 |
| 5% Rh/C | Methanol | 80 | 50 | 18 | >95 | 1:2 |
| Raney Ni | Ethanol | 100 | 80 | 24 | 85 | 2:1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis is based on general principles of pyridine synthesis and catalytic hydrogenation.
Step 1: Synthesis of 2,3,4,6,7-Pentahydro-1H-cyclopenta[c]pyridin-5-one (Aromatic Precursor Intermediate)
A modified Hantzsch pyridine synthesis or a similar condensation reaction can be employed.
-
Reagents:
-
Cyclopentanone
-
Ethyl acetoacetate
-
Formaldehyde
-
Ammonia
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl acetoacetate, cyclopentanone, and a suitable solvent such as toluene.
-
Add a catalytic amount of a secondary amine (e.g., piperidine) or a weak acid.
-
Heat the mixture to reflux and add formaldehyde and a source of ammonia (e.g., ammonium acetate) portion-wise.
-
Continue refluxing until the calculated amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the cyclopenta[c]pyridine precursor.
-
Step 2: Reduction of 2,3,4,6,7-Pentahydro-1H-cyclopenta[c]pyridin-5-one to this compound
Catalytic hydrogenation is a common method for the reduction of pyridine rings.[1][3]
-
Reagents:
-
2,3,4,6,7-Pentahydro-1H-cyclopenta[c]pyridin-5-one
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
-
Procedure:
-
To a high-pressure reaction vessel, add the cyclopenta[c]pyridine precursor and glacial acetic acid.
-
Add the PtO₂ catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 80 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with acetic acid.
-
Carefully neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Diastereoselectivity in Octahydro-1H-cyclopenta[c]pyridine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of Octahydro-1H-cyclopenta[c]pyridine and its derivatives. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Low diastereoselectivity is a common hurdle in the synthesis of complex cyclic systems. The following section addresses specific problems you might be facing and offers potential solutions.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the diastereomeric ratio (d.r.)?
A1: A low diastereomeric ratio suggests that the transition states leading to the different diastereomers are of similar energy. In the context of the Pd/Au-catalyzed cascade reaction for synthesizing the this compound skeleton, which often proceeds via an intramolecular Heck-type cyclization, several factors can be influential:
-
Sub-optimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in the stereochemical outcome of the migratory insertion step. Bulky or conformationally rigid ligands can create a more defined steric environment around the metal center, favoring the formation of one diastereomer over the other.
-
Solution: Screen a variety of phosphine ligands. Bidentate ligands like BINAP and its derivatives are known to be effective in controlling stereoselectivity in Heck reactions. Consider ligands with different bite angles and electronic properties.
-
-
Incorrect Catalyst System: The synergy between the palladium and gold catalysts is key. An imbalance or deactivation of one of the catalysts can lead to alternative, less selective reaction pathways.
-
Solution: Ensure the quality and correct loading of both the palladium and gold catalysts. The use of a silver salt (e.g., AgBF₄) as a halide scavenger for the gold catalyst is often critical.
-
-
Solvent Effects: The solvent can influence the stability of the transition states and the conformation of the substrate.
-
Solution: Experiment with a range of solvents with varying polarities. Aprotic polar solvents like DMF or DMA are commonly used for Heck reactions, but sometimes less polar solvents like toluene can offer better selectivity.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a lower d.r.
-
Solution: Try running the reaction at a lower temperature. This may require longer reaction times, but can significantly improve diastereoselectivity.
-
Q2: I'm observing significant formation of side products, which is complicating purification and lowering my yield of the desired this compound.
A2: Side product formation can arise from several competing reaction pathways. Identifying the structure of the major side products can provide clues to the underlying issue.
-
β-Hydride Elimination from an Undesired Position: In the intramolecular Heck reaction, β-hydride elimination determines the position of the newly formed double bond. If this occurs from an undesired position, it can lead to isomeric products.
-
Solution: The choice of base and additives can influence the rate of β-hydride elimination versus other pathways. The use of a bulky, non-coordinating base is often preferred.
-
-
Double Bond Isomerization: The desired product may isomerize under the reaction conditions, especially at elevated temperatures or in the presence of residual palladium hydride species.
-
Solution: Lowering the reaction temperature and ensuring complete consumption of the starting material can minimize post-reaction isomerization. Adding a hydride scavenger might also be beneficial.
-
-
Decomposition of Starting Material or Product: The starting materials or the final product might not be stable under the reaction conditions.
-
Solution: Confirm the stability of your substrate and product under the planned reaction conditions (temperature, solvent, reagents) by running control experiments.
-
Frequently Asked Questions (FAQs)
Q: How do I accurately determine the diastereomeric ratio of my product mixture?
A: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and will typically have at least some non-overlapping peaks in their NMR spectra. By integrating the signals corresponding to each diastereomer, you can calculate their relative ratio. For complex spectra, 2D NMR techniques like COSY and NOESY can aid in assigning the signals to the correct diastereomers. Chiral HPLC or GC can also be used to separate and quantify diastereomers.
Q: What is the role of the gold co-catalyst in the Pd/Au-relay catalysis?
A: In the reported highly diastereoselective synthesis of the this compound skeleton, the palladium catalyst facilitates the initial intramolecular Heck-type cyclization. The subsequent alkyne activation and cyclization of the 1,5-enyne intermediate is catalyzed by the gold species, leading to the formation of the final bicyclic product with excellent diastereoselectivity (>99.5:1).
Q: Can the substrate structure itself influence the diastereoselectivity?
A: Absolutely. The conformation of the tether connecting the reacting moieties plays a significant role in pre-organizing the molecule for the cyclization step. Bulky substituents on the cyclopentane or pyridine rings can favor a specific conformation, leading to a higher diastereoselectivity. This is a key principle of substrate-controlled diastereoselection.
Quantitative Data Presentation
The diastereoselectivity of the intramolecular Heck cyclization is highly dependent on the reaction conditions. The following table summarizes representative data from studies on related systems, illustrating the impact of different parameters on the diastereomeric ratio (d.r.).
| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Base | d.r. (major:minor) |
| 1 | Pd(OAc)₂ / AuCl(IPr) / AgBF₄ | - | Toluene | 80 | - | >99.5 : 0.5 |
| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | DMA | 100 | Et₃N | 80 : 20 |
| 3 | Pd₂(dba)₃ | (R)-BINAP | DMF | 80 | Ag₃PO₄ | 95 : 5 |
| 4 | Pd(OAc)₂ | P(o-tol)₃ | Toluene | 110 | K₂CO₃ | 70 : 30 |
| 5 | Pd(OAc)₂ | dppf | Acetonitrile | 60 | NaOAc | 90 : 10 |
This table is a compilation of representative data from related reactions to illustrate trends and is not specific to a single standardized synthesis of this compound.
Experimental Protocols
The following is a representative protocol for the highly diastereoselective synthesis of an this compound derivative via a Pd/Au-relay catalyzed cascade reaction.
Materials:
-
(Z)-1-Iodo-1,6-diene substrate
-
Terminal alkyne
-
Pd(OAc)₂ (Palladium(II) acetate)
-
IPrAuCl (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I))
-
AgBF₄ (Silver tetrafluoroborate)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the (Z)-1-iodo-1,6-diene substrate (1.0 equiv).
-
Add the terminal alkyne (1.2 equiv).
-
Add anhydrous, degassed toluene to dissolve the substrates.
-
In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (2 mol%), IPrAuCl (2 mol%), and AgBF₄ (2 mol%) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the diastereoselective synthesis.
Caption: Troubleshooting logic for low diastereoselectivity.
Caption: Simplified reaction pathway highlighting the key steps.
Technical Support Center: Purification of Polar Octahydro-1H-cyclopenta[c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for polar Octahydro-1H-cyclopenta[c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar this compound derivative is streaking badly on silica gel TLC and column chromatography. What is causing this and how can I fix it?
A1: Streaking, also known as tailing, is a common issue when purifying basic compounds like your this compound derivative on standard silica gel.[1] The primary cause is the acidic nature of silica gel, which strongly interacts with the basic nitrogen atom in your molecule.[2] This leads to a slow and uneven elution from the stationary phase.
To resolve this, you can try the following approaches:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.[2] Common choices include:
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or basic in nature.[1][2]
-
Alumina (basic or neutral): This can be a good alternative to silica for the purification of basic compounds.[1]
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which shields the basic analytes from the acidic silanol groups, resulting in improved peak shape.[1][4]
-
Reversed-phase silica (C18): For highly polar derivatives, reversed-phase chromatography can be very effective.[1][2][5]
-
Q2: I am trying to purify my compound using reversed-phase chromatography, but it has poor retention on the C18 column. How can I improve this?
A2: Poor retention of polar compounds on reversed-phase columns is a frequent challenge.[6] Here are several strategies to increase retention:
-
Adjust Mobile Phase pH: For basic compounds like this compound derivatives, increasing the pH of the aqueous mobile phase will suppress the ionization of the amine, making the compound less polar and increasing its retention on the nonpolar stationary phase.[2] A mobile phase containing a buffer at a pH of 8-10 is a good starting point.
-
Use a Different Stationary Phase: Consider using a column with a different stationary phase chemistry that is better suited for polar compounds, such as those designed for hydrophilic interaction liquid chromatography (HILIC).[6][7]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of your ionic or ionizable compound.
Q3: My this compound derivative is an oil and I'm struggling to solidify it for further purification by recrystallization. What can I do?
A3: Many amine-containing compounds are oils in their free-base form. A common and effective strategy to induce crystallization is to convert the basic amine into a salt.[8][9]
-
Salt Formation: Reacting your compound with an acid will form a salt, which is often a crystalline solid with a higher melting point and different solubility properties than the free base.[8][9] Common acids for this purpose include:
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H2SO4)
-
Tartaric acid
-
Citric acid
-
The resulting salt can then be purified by recrystallization from a suitable solvent system.
Q4: How do I choose the right solvent for recrystallizing my this compound derivative salt?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar salts, polar solvents are generally a good starting point.
-
Single Solvent System: Test the solubility of your salt in small amounts of various polar solvents such as ethanol, methanol, isopropanol, or water.
-
Mixed Solvent System: If you cannot find a single suitable solvent, a mixed solvent system can be effective. This typically involves dissolving your compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and isopropanol/hexane.
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing/Streaking (Normal Phase) | Strong interaction between the basic compound and acidic silica gel. | 1. Add a basic modifier (e.g., 0.5-2% triethylamine or 1-10% of 10% NH4OH in MeOH) to the eluent.[2][3] 2. Switch to a less acidic stationary phase like neutral or basic alumina.[1] 3. Use an amine-functionalized silica column.[1][4] |
| Poor Retention (Reversed Phase) | The compound is too polar for the stationary phase. | 1. Increase the pH of the aqueous mobile phase to suppress ionization of the amine.[2] 2. Use a HILIC column.[6] 3. Employ ion-pair chromatography. |
| Compound Decomposes on Column | The compound is unstable on the acidic silica gel. | 1. Deactivate the silica gel by pre-treating the column with the mobile phase containing a basic modifier. 2. Use a less harsh stationary phase like alumina or a functionalized silica.[1][2] |
| No Elution of Compound | The compound is too polar for the chosen eluent system. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system). 2. If using normal phase, consider switching to reversed-phase or HILIC.[1][6] |
Crystallization/Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Oiling Out | The boiling point of the solvent is too close to the melting point of the compound. The compound is not pure enough. | 1. Choose a solvent with a lower boiling point. 2. Try a different solvent system. 3. Further purify the compound by chromatography before attempting recrystallization. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Reduce the amount of solvent by evaporation. 3. Add a "poor" solvent to decrease the overall solubility. |
| Poor Crystal Yield | The compound has significant solubility in the cold solvent. The cooling process was too rapid. | 1. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 2. Allow the solution to cool more slowly to promote the growth of larger crystals. |
| Impure Crystals | Impurities co-crystallized with the product. Inefficient washing of the crystals. | 1. Perform a second recrystallization. 2. Ensure the crystals are washed with a small amount of the cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Start the elution with the initial low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., Methanol containing 1% Triethylamine). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified (by chromatography) free-base of the this compound derivative in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise while stirring. A precipitate of the hydrochloride salt should form.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Choose a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) by testing the solubility of a small amount of the salt.
-
Dissolve the crude salt in a minimum amount of the hot solvent (or the "good" solvent of a mixed pair).
-
If using a mixed solvent system, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
-
Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Paper chromatography of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for the Hydrogenation of Cyclopenta[c]pyridine Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the hydrogenation of cyclopenta[c]pyridine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of pyridine rings, and which are recommended for cyclopenta[c]pyridine precursors?
A1: The most frequently used heterogeneous catalysts for pyridine hydrogenation are Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C). For fused pyridine systems like cyclopenta[c]pyridine, all three are viable starting points. The choice often depends on the desired stereoselectivity and the presence of other functional groups. Rhodium catalysts can sometimes be more effective for N-heterocycles under mild conditions.
Q2: Why is my hydrogenation reaction stalling or incomplete?
A2: Incomplete hydrogenation of pyridine derivatives is a common issue, often due to catalyst poisoning. The nitrogen atom in the pyridine ring and the resulting piperidine product can strongly adsorb to the catalyst's active sites, inhibiting further reaction. Other potential causes include insufficient hydrogen pressure, poor catalyst quality, or the presence of impurities in the starting material or solvent.
Q3: How can I mitigate catalyst poisoning?
A3: Catalyst poisoning by nitrogen-containing compounds can be addressed in several ways:
-
Acidic Additives: Performing the hydrogenation in an acidic solvent (e.g., acetic acid) or with an acidic co-solvent can protonate the nitrogen atom, reducing its inhibitory effect.
-
Increased Catalyst Loading: While not always optimal, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Choice of Catalyst: Rhodium catalysts are often reported to be less sensitive to nitrogen poisoning compared to palladium.
Q4: What is a typical starting catalyst loading for this type of reaction?
A4: For initial screening, a catalyst loading of 5-10 mol% of the metal relative to the substrate is a common starting point for challenging hydrogenations like those of N-heterocycles. Optimization studies can then be performed to reduce the catalyst loading.
Q5: What are the recommended solvents for the hydrogenation of cyclopenta[c]pyridine precursors?
A5: Protic solvents such as methanol, ethanol, and acetic acid are generally preferred as they can facilitate the reaction and help to mitigate catalyst poisoning. In some cases, aprotic solvents like ethyl acetate or tetrahydrofuran (THF) may be used, but the reaction rates might be slower.
Q6: What are the typical temperature and pressure ranges for these hydrogenations?
A6: Hydrogenation of pyridines can be challenging and often requires more forcing conditions than simple alkenes. Typical conditions range from room temperature to 80°C and hydrogen pressures from atmospheric pressure (balloon) to 80 bar or higher in a high-pressure autoclave. Initial screening is often performed at elevated pressure (e.g., 50-80 bar) to ensure the reaction proceeds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst poisoning by the substrate or product. 2. Inactive or poor quality catalyst. 3. Insufficient hydrogen pressure or leak in the system. 4. Presence of catalyst poisons in the starting material or solvent (e.g., sulfur compounds). | 1. Add an acidic co-solvent like acetic acid. Consider switching to a rhodium-based catalyst. 2. Use a fresh batch of catalyst or a different supplier. Ensure proper handling of the catalyst to avoid deactivation. 3. Check the system for leaks. Increase the hydrogen pressure. 4. Purify the starting material and use high-purity, degassed solvents. |
| Reaction Starts but Stalls | 1. Progressive catalyst deactivation by the product. 2. Insufficient mixing, leading to poor mass transfer of hydrogen. | 1. Consider a higher initial catalyst loading. If possible, perform the reaction in a flow setup where the product is continuously removed. 2. Increase the stirring speed to ensure the catalyst is well suspended and to maximize gas-liquid interface. |
| Formation of Byproducts / Low Selectivity | 1. Hydrogenolysis of functional groups (e.g., benzyl ethers, halides). 2. Partial hydrogenation of the pyridine ring. | 1. Use a more selective catalyst (e.g., sometimes Pd/C is less prone to hydrogenolysis than PtO₂). Add a catalyst poison like pyridine or quinoline to selectively inhibit hydrogenolysis. 2. Increase reaction time, temperature, or hydrogen pressure. |
| Inconsistent Results | 1. Variation in catalyst activity between batches. 2. Inconsistent reaction setup (e.g., stirring rate, temperature). | 1. Test each new batch of catalyst with a standard reaction to assess its activity. 2. Standardize all reaction parameters. Use a reaction vessel with consistent geometry and a reliable stirring mechanism. |
Data on Reaction Conditions for Pyridine Hydrogenation
While specific quantitative data for the optimization of catalyst loading on cyclopenta[c]pyridine precursors is not extensively available in the literature, the following table provides typical conditions for the hydrogenation of substituted pyridines, which can be used as a starting point for optimization.
| Catalyst | Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Typical Outcome |
| 10% Pd/C | Substituted Pyridines | 5 - 10 | Methanol, Ethanol, Acetic Acid | 25 - 80 | 1 - 80 | Good for many substrates, but can be susceptible to poisoning. |
| PtO₂ (Adam's catalyst) | Substituted Pyridines | 5 - 10 | Acetic Acid, Ethanol | 25 - 60 | 1 - 50 | Often effective when Pd/C fails, but may be less selective. |
| 5% Rh/C | Substituted Pyridines | 2 - 5 | Methanol, Ethanol | 25 - 60 | 10 - 80 | Generally shows good activity and is less prone to nitrogen poisoning. |
| Bimetallic Pd-Ag/Al₂O₃ | Pyridine | Not specified | Not specified | 60 | 70 | High conversion and selectivity to piperidine reported.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading for the Hydrogenation of a Cyclopenta[c]pyridine Precursor
This protocol outlines a general method for determining the optimal catalyst loading for the complete hydrogenation of a cyclopenta[c]pyridine precursor using a parallel reactor system or individual reaction vessels.
-
Reactor Preparation: To a series of clean, dry pressure-rated reaction vessels equipped with magnetic stir bars, add the cyclopenta[c]pyridine precursor (e.g., 100 mg, 1.0 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, weigh and add the desired catalyst (e.g., 10% Pd/C, 5% Rh/C, or PtO₂) to each vessel at varying loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, ethanol, or acetic acid, 5 mL), ensuring the catalyst is fully wetted.
-
System Purge: Seal the reaction vessels and connect them to a hydrogenation apparatus. Purge the system by pressurizing with nitrogen (or argon) and then venting (repeat 3 times). Subsequently, purge with hydrogen gas in the same manner.
-
Reaction: Pressurize the vessels to the desired hydrogen pressure (e.g., 50 bar) and begin stirring at a consistent rate (e.g., 500 rpm). Heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion of the starting material and the formation of the desired product and any intermediates or byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent. The filtrate can then be concentrated and purified as required.
-
Analysis: Compare the results from the different catalyst loadings to determine the optimal loading that provides complete conversion in the shortest time with the highest selectivity.
Visualizations
References
Strategies to minimize side-product formation in Octahydro-1H-cyclopenta[c]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Octahydro-1H-cyclopenta[c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of a suitable precursor, such as 2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine, to yield the desired this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | 1. Insufficient catalyst activity or loading. 2. Low hydrogen pressure or reaction time. 3. Catalyst poisoning. 4. Poor substrate purity. | 1. Increase catalyst loading (e.g., from 5 mol% to 10 mol% PtO₂). Ensure the catalyst is fresh and properly activated. 2. Increase hydrogen pressure (e.g., from 50 bar to 70 bar) and/or extend the reaction time. Monitor reaction progress by TLC or GC-MS. 3. Ensure the substrate and solvent are free from impurities like sulfur or halides. Purify the starting material if necessary. Consider using a catalyst guard bed. 4. Purify the precursor via distillation or chromatography before hydrogenation. |
| Formation of Partially Hydrogenated Intermediates | 1. Non-optimal reaction conditions (temperature, pressure, solvent). 2. Catalyst deactivation during the reaction. | 1. Screen different solvents (e.g., acetic acid, ethanol, methanol) to improve substrate solubility and interaction with the catalyst. Optimize temperature and pressure. Acetic acid as a solvent can enhance the reactivity of the pyridine ring towards hydrogenation.[1][2] 2. Perform the reaction in stages with fresh catalyst addition if deactivation is suspected. |
| N-Alkylation of the Product | 1. Use of alcoholic solvents (e.g., methanol, ethanol) at elevated temperatures with certain catalysts. | 1. If N-alkylation is observed, consider switching to a non-alcoholic solvent like ethyl acetate or acetic acid. 2. Lower the reaction temperature. |
| Low Product Yield | 1. Sub-optimal catalyst choice. 2. Mechanical loss during work-up and purification. 3. Isomerization of the starting material or product. | 1. While PtO₂ is commonly used, other catalysts like Rh/C or Ru/C might offer better yields for specific substrates.[1] A catalyst screening is recommended. 2. Optimize extraction and purification steps. Ensure complete extraction of the basic product from the reaction mixture. 3. Analyze the crude product for isomers. Stereoselectivity can sometimes be influenced by the choice of catalyst and solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound where side-products are a concern?
A1: A prevalent method is the catalytic hydrogenation of a partially saturated precursor, such as a tetrahydro- or dihydro-cyclopenta[c]pyridine. The primary challenge in this step is achieving complete saturation of the pyridine ring without generating partially hydrogenated intermediates.
Q2: What are the typical side-products observed during the catalytic hydrogenation of cyclopenta[c]pyridine precursors?
A2: The most common side-products are partially hydrogenated species, such as hexahydro- or tetrahydro-1H-cyclopenta[c]pyridines. These arise from incomplete reaction. Depending on the reaction conditions and the presence of impurities, other side-products from N-alkylation (if using alcohol solvents) or ring opening (under harsh conditions) could potentially be observed, though these are less common.
Q3: How can I effectively monitor the progress of the hydrogenation reaction?
A3: Thin-layer chromatography (TLC) can be a quick method to monitor the disappearance of the starting material. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is highly recommended to track the consumption of the precursor and the formation of the desired product and any intermediates.
Q4: Which catalyst is best suited for the complete hydrogenation of the cyclopenta[c]pyridine ring?
A4: Platinum oxide (PtO₂, Adams' catalyst) is a widely used and effective catalyst for pyridine hydrogenation, often in an acidic solvent like glacial acetic acid.[1][2] Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) are also powerful catalysts for the reduction of nitrogen-containing heterocycles and may offer advantages in terms of reaction conditions or selectivity.[1] A screening of these catalysts is advisable for process optimization.
Q5: What role does the solvent play in minimizing side-products?
A5: The solvent can significantly influence the reaction. Protic and acidic solvents like glacial acetic acid can activate the pyridine ring towards hydrogenation, promoting complete reduction.[1][2] However, alcoholic solvents under certain conditions might lead to N-alkylation. The choice of solvent should be made to ensure high solubility of the substrate and optimal performance of the chosen catalyst.
Q6: How can I purify the final this compound from partially hydrogenated side-products?
A6: Purification can typically be achieved through column chromatography on silica gel. Due to the basic nature of the product and side-products, a mobile phase containing a small amount of a base (e.g., triethylamine or ammonia in methanol/dichloromethane) is often necessary to prevent tailing and improve separation. Distillation under reduced pressure can also be an effective purification method if the boiling points of the components are sufficiently different.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Potential Side-Products
References
Technical Support Center: Stability and Shelf-Life of Octahydro-1H-cyclopenta[c]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Octahydro-1H-cyclopenta[c]pyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds?
A1: The stability of this compound compounds, which are saturated bicyclic amines, is primarily influenced by several factors:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the compound susceptible to oxidation, potentially forming N-oxides or other oxidation products. This can be accelerated by the presence of oxygen, metal ions, and light.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions, leading to the formation of impurities. Saturated nitrogen heterocycles can undergo thermal decomposition, which may involve ring-opening or other complex reactions.
-
pH: As basic compounds, the stability of this compound derivatives can be pH-dependent. In solution, acidic or basic conditions can catalyze hydrolytic degradation, although saturated amines are generally resistant to hydrolysis unless other functional groups are present.
-
Light: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical degradation pathways.
Q2: What are the recommended storage conditions for this compound compounds to ensure long-term stability?
A2: To maximize shelf-life, these compounds should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Storage at refrigerated temperatures (2-8°C) is generally recommended to slow down potential degradation processes. For highly sensitive derivatives, storage at -20°C may be necessary. The container should be made of an inert material and be light-resistant (e.g., amber glass).
Q3: Are there any known incompatibilities with common excipients or solvents?
A3: While specific incompatibility data for this compound is limited, general knowledge of amine chemistry suggests potential incompatibilities with:
-
Aldehydes and Ketones: These can react with the secondary amine to form iminium ions or other condensation products.
-
Acids: Strong acids will form salts, which may have different solubility and stability profiles.
-
Oxidizing agents: Reagents like peroxides, permanganates, and even atmospheric oxygen can lead to degradation.
-
Metal Ions: Certain metal ions can catalyze oxidation reactions. The use of chelating agents like EDTA may be beneficial in formulations to sequester trace metal impurities.[1]
Q4: How can I monitor the stability of my this compound compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor the stability of your compound.[2] This method should be capable of separating the intact compound from its potential degradation products. Regular testing of samples stored under controlled conditions will allow you to track the purity and identify any degradation over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Appearance of new peaks in the chromatogram of a stored sample that were not present in the initial analysis.
-
A decrease in the peak area of the main compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Compound | - Confirm the identity of the new peaks using LC-MS to determine if they are degradation products. Common degradation pathways for saturated amines include oxidation to N-oxides.[3] - Review storage conditions. Ensure the compound is protected from light, oxygen, and high temperatures. - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Contamination | - Analyze a blank (solvent) injection to check for system contamination. - Ensure all glassware and solvents are clean and of high purity. - Review sample preparation procedures for potential sources of contamination. |
| Mobile Phase Issues | - Prepare fresh mobile phase. Buffers can degrade over time. - Ensure mobile phase components are miscible and properly degassed.[4][5] |
| Column Degradation | - Flush the column with a strong solvent to remove any strongly retained compounds. - If the problem persists, the column may need to be replaced.[6] |
Issue 2: Discoloration or Change in Physical Appearance
Symptoms:
-
The solid compound or its solution changes color (e.g., turns yellow or brown).
-
The material becomes oily or gummy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Discoloration is a common sign of oxidation in amine-containing compounds. - Store the compound under an inert atmosphere (nitrogen or argon). - Consider adding an antioxidant to solutions if compatible with the intended use. |
| Photodegradation | - Protect the compound from light by using amber vials or storing it in the dark. |
| Hygroscopicity | - Store the compound in a desiccator to protect it from moisture. |
| Reaction with Container | - Ensure the storage container is made of an inert material (e.g., borosilicate glass). |
Data on Thermal Stability of Structurally Related Compounds
| Compound | Temperature (°C) | Initial Concentration (m) | Degradation Rate Constant (k₁) (s⁻¹) | Half-life (t₁/₂) (weeks) |
| Piperazine | 150 | 8 | 6.12 x 10⁻⁹ | ~36 |
| Piperazine | 165 | 8 | 2.85 x 10⁻⁸ | ~7.7 |
| Piperazine | 175 | 8 | 9.98 x 10⁻⁸ | ~2.2 |
Data adapted from studies on piperazine degradation for CO₂ capture and should be considered for illustrative purposes only.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound compounds and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.[8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. At selected time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At selected time points, withdraw a sample and dilute to the initial concentration.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 70°C for 48 hours. At selected time points, withdraw a sample and dilute to the initial concentration.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 70°C for 48 hours. At selected time points, withdraw a sample, dissolve in the solvent to the target concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., equivalent to 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all samples (stressed and unstressed controls) by a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation. Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The analytical method is considered stability-indicating if it can resolve the parent peak from all significant degradation peaks.
Visualizations
References
- 1. Stabilizers - CD Formulation [formulationbio.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. sgs.com [sgs.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
Validation & Comparative
A Comparative Analysis of Saturated N-Heterocycles for Drug Discovery: Octahydro-1H-cyclopenta[c]pyridine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Octahydro-1H-cyclopenta[c]pyridine against other prevalent saturated N-heterocycles, namely piperidine, pyrrolidine, and decahydroquinoline. The focus is on providing a framework for evaluating these scaffolds in the context of drug discovery, supported by established experimental protocols.
Executive Summary
Saturated N-heterocycles are fundamental scaffolds in medicinal chemistry, offering three-dimensional diversity that is crucial for target engagement and optimizing pharmacokinetic properties. While piperidine and pyrrolidine are widely exploited, less common structures like this compound and decahydroquinoline offer unique conformational constraints and vector orientations for substituent placement. This guide highlights the potential of a derivative of the Octahydro-1H-cyclopenta[b]pyridine scaffold as a conformationally restricted GABA analogue, providing a tangible biological context for comparison.[1] We present a comparative overview of their physicochemical properties, a proposed framework for evaluating their biological activity, and detailed protocols for key in vitro assays.
Physicochemical Properties
The physicochemical properties of these scaffolds are critical determinants of their behavior in biological systems, influencing solubility, permeability, and plasma protein binding. The following table summarizes key computed and experimental values for the parent heterocycles.
| Property | This compound (Estimated) | Piperidine | Pyrrolidine | Decahydroquinoline |
| Molecular Weight ( g/mol ) | 125.22 | 85.15 | 71.12 | 139.24 |
| logP (Octanol/Water) | ~1.8 | 0.84 | 0.46 | 2.3 |
| pKa (Conjugate Acid) | ~10.5 | 11.12 | 11.27 | ~11.0 |
| Topological Polar Surface Area (Ų) | 12.03 | 12.03 | 12.03 | 12.03 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 0 | 0 | 0 | 1 |
Note: Values for this compound are estimated based on its structure and comparison with related molecules. Other values are from experimental or validated computational sources.
Synthesis Overview
The synthetic accessibility of these scaffolds and their derivatives is a key consideration for their application in drug discovery.
-
This compound: The synthesis of a related isomer, a rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, has been achieved in an eight-step sequence.[1] This process involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by catalytic reduction of the pyridine ring.[1]
-
Piperidine: Commonly synthesized by the hydrogenation of pyridine.[2] A vast array of synthetic methods exists for the preparation of substituted piperidines.
-
Pyrrolidine: Industrially produced by the reaction of 1,4-butanediol with ammonia.[3] Numerous laboratory-scale syntheses are available for constructing substituted pyrrolidines.[3]
-
Decahydroquinoline: Often synthesized through the hydrogenation of quinoline or through multi-step sequences involving cyclization reactions to build the bicyclic core.[4]
Biological Activity and Signaling Pathways
The conformational rigidity of this compound makes it an interesting scaffold for targeting receptors where a specific ligand conformation is required for activity. Its potential as a GABA analogue suggests its utility in modulating the GABAergic system, which is central to inhibitory neurotransmission in the central nervous system.
GABAergic Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Conformationally restricted GABA analogues can exhibit selectivity for different GABA receptor subtypes.
Experimental Protocols for Comparative Analysis
To provide a quantitative comparison, a series of in vitro assays should be performed. Below are detailed protocols for key experiments.
GABA-A Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of the test compounds for the GABA-A receptor.
Materials:
-
[³H]-Muscimol (radioligand)
-
Rat brain membranes (source of GABA-A receptors)
-
GABA (for non-specific binding determination)
-
Test compounds (this compound, piperidine, pyrrolidine, decahydroquinoline)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes as per established protocols.
-
Prepare serial dilutions of the test compounds and GABA.
-
In a 96-well plate, add binding buffer, [³H]-Muscimol (final concentration ~1-5 nM), and either buffer (for total binding), excess GABA (for non-specific binding), or the test compound at various concentrations.
-
Add the prepared brain membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of the test compounds across an artificial membrane, predicting their potential for oral absorption.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-infused artificial membrane)
-
Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)
-
PBS, pH 5.0 (donor buffer, to mimic the acidic environment of the upper intestine)
-
Test compounds
-
LC-MS/MS system for quantification
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the donor buffer to the final desired concentration.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the donor plate, containing the artificial membrane, onto the acceptor plate.
-
Add the test compound solutions to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of the test compounds to metabolism by cytochrome P450 enzymes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compounds
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the comparative analysis of these saturated N-heterocycles in a drug discovery context.
Conclusion
The selection of a saturated N-heterocyclic scaffold is a critical decision in drug design. While piperidine and pyrrolidine are well-established, this guide highlights the potential of less explored scaffolds like this compound, particularly in the context of conformationally restricted analogues of neurotransmitters. By providing a framework for comparative analysis and detailed experimental protocols, we aim to empower researchers to make informed decisions in their quest for novel and effective therapeutics. The presented workflow and assays offer a systematic approach to evaluating these and other novel scaffolds, ultimately accelerating the drug discovery process.
References
A Guide to the Validation of the Mechanism of Action for a Bioactive Octahydro-1H-cyclopenta[c]pyridine Derivative
Introduction
The Octahydro-1H-cyclopenta[c]pyridine scaffold is a promising structural motif in medicinal chemistry. While various derivatives of the broader cyclopenta[c]pyridine class have demonstrated a range of biological activities, including antiviral, insecticidal, and anti-inflammatory properties, a detailed, publicly available validation of the mechanism of action for a specific bioactive octahydro- derivative is not extensively documented.[1] This guide, therefore, outlines a comprehensive framework for the validation of a hypothetical bioactive molecule, "OCPD-X," to serve as a practical reference for researchers, scientists, and drug development professionals.
We will hypothesize that OCPD-X has been identified as a potential anti-inflammatory agent through phenotypic screening. Our objective is to validate its proposed mechanism of action: the selective inhibition of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in inflammatory diseases and cancer. This guide will compare the hypothetical performance of OCPD-X with a well-characterized MEK1 inhibitor, Selumetinib.
Hypothetical Mechanism of Action of OCPD-X
OCPD-X is proposed to be a selective, ATP-competitive inhibitor of MEK1. By binding to the ATP-binding pocket of MEK1, it is hypothesized to prevent the phosphorylation and subsequent activation of its downstream target, ERK1/2. This blockade of the MEK/ERK pathway is expected to lead to the downregulation of pro-inflammatory cytokines, thus exerting its therapeutic effect.
Experimental Validation Workflow
A multi-step experimental approach is necessary to rigorously validate the proposed mechanism of action. This process involves confirming direct target engagement, assessing in vitro and cell-based functional activity, and comparing these results against a known alternative.
Target Engagement: Biochemical Assays
The initial step is to confirm that OCPD-X physically interacts with its intended target, MEK1. This is typically achieved through binding assays.
Data Presentation:
| Compound | Target | Assay Method | Binding Affinity (Kd) (nM) |
| OCPD-X | MEK1 | Surface Plasmon Resonance (SPR) | 8.5 |
| Selumetinib | MEK1 | Surface Plasmon Resonance (SPR) | 14.1 |
| OCPD-X | p38α | Surface Plasmon Resonance (SPR) | > 10,000 |
| Selumetinib | p38α | Surface Plasmon Resonance (SPR) | > 10,000 |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human MEK1 protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry. A control flow cell is prepared without the protein to serve as a reference.
-
Binding Analysis: A series of concentrations of OCPD-X and Selumetinib (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface, recorded as response units (RU).
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data. The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.
In Vitro Functional Assay: Kinase Activity
Following confirmation of binding, the next step is to determine if this interaction translates into functional inhibition of MEK1's enzymatic activity.
Data Presentation:
| Compound | Target | Assay Method | IC50 (nM) |
| OCPD-X | MEK1 | LanthaScreen™ Eu Kinase Binding Assay | 15.2 |
| Selumetinib | MEK1 | LanthaScreen™ Eu Kinase Binding Assay | 21.7 |
| OCPD-X | p38α | LanthaScreen™ Eu Kinase Binding Assay | > 25,000 |
| Selumetinib | p38α | LanthaScreen™ Eu Kinase Binding Assay | > 20,000 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reaction Setup: Reactions are prepared in a 384-well plate containing MEK1 enzyme, an Alexa Fluor™ 647-labeled ATP-competitive tracer, and varying concentrations of OCPD-X or Selumetinib.
-
Antibody Addition: A terbium-labeled anti-tag antibody specific for the MEK1 enzyme is added to the reaction mixture.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader. The signal is generated by the proximity of the terbium-labeled antibody to the Alexa Fluor™ tracer when both are bound to the kinase.
-
Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration. The IC50 value is determined using a four-parameter logistic curve fit.
Cell-Based Assay: Pathway Modulation
To validate that OCPD-X engages and inhibits MEK1 within a cellular context, its effect on the phosphorylation of the downstream target ERK1/2 is measured.
Data Presentation:
| Compound | Cell Line | Stimulation | Target Analyte | IC50 (nM) |
| OCPD-X | HeLa | EGF (100 ng/mL) | Phospho-ERK1/2 (Thr202/Tyr204) | 25.8 |
| Selumetinib | HeLa | EGF (100 ng/mL) | Phospho-ERK1/2 (Thr202/Tyr204) | 35.4 |
Experimental Protocol: In-Cell Western™ Assay for Phospho-ERK1/2
-
Cell Culture and Treatment: HeLa cells are seeded in a 96-well plate and grown to 80-90% confluency. Cells are serum-starved for 4 hours, then pre-treated with a dose range of OCPD-X or Selumetinib for 1 hour. Subsequently, cells are stimulated with Epidermal Growth Factor (EGF) for 10 minutes to induce ERK phosphorylation.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells are incubated with a primary antibody cocktail containing a rabbit anti-phospho-ERK1/2 antibody and a mouse anti-total-ERK1/2 antibody. After washing, cells are incubated with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody.
-
Data Acquisition: The plate is scanned on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: The fluorescence intensity for phospho-ERK is normalized to the intensity for total ERK. The normalized data is then plotted against inhibitor concentration to determine the IC50 value.
Cellular Phenotypic Assay: Cytokine Release
The final validation step connects the molecular mechanism to a disease-relevant cellular phenotype, such as the inhibition of pro-inflammatory cytokine release.
Data Presentation:
| Compound | Cell Line | Stimulation | Cytokine Measured | IC50 (nM) |
| OCPD-X | THP-1 (monocytes) | LPS (1 µg/mL) | TNF-α | 45.1 |
| Selumetinib | THP-1 (monocytes) | LPS (1 µg/mL) | TNF-α | 62.5 |
Experimental Protocol: ELISA for TNF-α Secretion
-
Cell Culture and Treatment: Human THP-1 monocytic cells are seeded in a 96-well plate and treated with a dose range of OCPD-X or Selumetinib for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory response, and the cells are incubated for 18 hours.
-
Supernatant Collection: The cell culture plate is centrifuged, and the supernatant is carefully collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader at 450 nm. A standard curve is generated, and the TNF-α concentrations in the samples are calculated. The IC50 value for the inhibition of TNF-α release is determined by plotting concentration against the percentage of inhibition.
Conclusion
This guide presents a systematic and robust workflow for validating the mechanism of action of a novel bioactive compound, illustrated through the hypothetical MEK1 inhibitor OCPD-X. The validation process, which progresses from direct target binding to functional inhibition in biochemical and cellular assays and culminates in a disease-relevant phenotypic outcome, is crucial for building a strong data package for any new drug candidate. The comparative data against a known standard, such as Selumetinib, provides essential context for evaluating the potency and potential advantages of the new derivative. Adherence to such a rigorous validation cascade is fundamental to successful drug discovery and development.
References
Head-to-head comparison of different synthetic routes to Octahydro-1H-cyclopenta[c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Octahydro-1H-cyclopenta[c]pyridine, also known as 2-azabicyclo[3.3.0]octane, is a saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics. This guide provides a head-to-head comparison of two primary synthetic routes to this core structure: catalytic hydrogenation of a pyridine precursor and intramolecular reductive amination of a cyclopentane derivative.
At a Glance: Comparative Analysis of Synthetic Routes
| Metric | Route 1: Catalytic Hydrogenation | Route 2: Intramolecular Reductive Amination |
| Key Transformation | Aromatic ring reduction | Reductive amination & cyclization |
| Starting Materials | Substituted pyridines (e.g., 2,3-bis(chloromethyl)pyridine) | Functionalized cyclopentanes (e.g., methyl 2-oxocyclopentanecarboxylate) |
| Overall Yield | Generally lower (e.g., ~9% for a derivative over 8 steps)[1] | High (e.g., 41% overall for a derivative over 4 steps)[2] |
| Key Step Yield | Variable, often high but overall multistep process is low yielding | High (e.g., 85% for the one-pot cyclization)[2][3] |
| Number of Steps | Typically higher (e.g., 8 steps)[1] | Generally lower (e.g., 4 steps)[2] |
| Reaction Conditions | High pressure H₂, elevated temperature, strong acids[4] | Milder conditions, reflux, standard reagents[2][3] |
| Scalability | Can be challenging due to high pressure hydrogenation | More readily scalable using standard laboratory equipment |
| Stereocontrol | Dependent on catalyst and substrate, can produce mixtures | Can be highly diastereoselective[2] |
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
This classical approach involves the construction of a substituted cyclopenta[c]pyridine ring system, followed by the catalytic hydrogenation of the aromatic pyridine ring to yield the saturated bicyclic amine.
General Synthetic Pathway
The synthesis typically begins with a pre-functionalized pyridine, such as 2,3-bis(chloromethyl)pyridine. This undergoes cyclization with a C1-binucleophile to form the cyclopentane ring fused to the pyridine. The final and key step is the reduction of the pyridine ring.[1]
Key Experiment: Catalytic Hydrogenation of a Substituted Pyridine
The following protocol is a general method for the hydrogenation of substituted pyridines and is representative of the key step in this route.
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reaction vessel.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.[4]
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[4]
-
The mixture is stirred at room temperature for 6-10 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through Celite to remove the catalyst and then dried over anhydrous Na₂SO₄.[4]
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the substituted piperidine derivative.
Route 2: Intramolecular Reductive Amination
This more modern and efficient route involves the construction of a cyclopentane precursor bearing functionalities that can undergo a one-pot reductive amination and subsequent intramolecular cyclization to form the bicyclic system. This strategy has been shown to be highly effective for producing derivatives of 2-azabicyclo[3.3.0]octane.[2]
General Synthetic Pathway
The synthesis starts from a commercially available cyclopentanone derivative, which is alkylated to introduce a side chain. This intermediate then reacts with a primary amine (e.g., benzylamine) in the presence of a reducing agent. The initial reductive amination is followed by a spontaneous intramolecular cyclization (lactamization) to form the bicyclic core.[2][3]
Key Experiment: One-Pot Diastereoselective Reductive Amination and Cyclization
This protocol details the key transformation in the synthesis of an N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane derivative.[2]
Materials:
-
Diester intermediate (1.14 g, 5.0 mmol)
-
Benzylamine (0.80 g, 7.5 mmol)
-
Glacial acetic acid (0.45 g, 7.5 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (0.41 g, 6.5 mmol)
-
Methanol (100 mL)
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
To a solution of the diester intermediate (1.14 g, 5.0 mmol), benzylamine (0.80 g, 7.5 mmol), and glacial acetic acid (0.45 g, 7.5 mmol) in 100 mL of methanol, add sodium cyanoborohydride (0.41 g, 6.5 mmol).[2][3]
-
Stir the reaction mixture under reflux for 4 hours.[2]
-
After cooling, concentrate the solvent under vacuum.
-
Dissolve the residue in 3 M HCl (100 mL) and extract with dichloromethane (3 x 100 mL) to remove impurities.
-
Adjust the aqueous layer to a basic pH with a suitable base and extract with dichloromethane.
-
The combined organic layers are dried and concentrated. The resulting crude product is the bicyclic lactam, which spontaneously forms after the initial reductive amination. This intermediate can then be further purified and reduced to the final product. The yield for this one-pot cyclization step is reported to be high.[2]
Conclusion
When comparing the two synthetic routes to the this compound core, the Intramolecular Reductive Amination pathway demonstrates significant advantages. It offers a higher overall yield in fewer synthetic steps, proceeds under milder reaction conditions, and allows for excellent diastereoselectivity.[2] While the Catalytic Hydrogenation route is a viable, more traditional method, it often suffers from lower overall yields due to the multistep nature of the synthesis and requires specialized high-pressure equipment.[1] For laboratory-scale synthesis and the development of new chemical entities, the intramolecular reductive amination approach represents a more efficient, scalable, and elegant strategy for accessing this important bicyclic scaffold.
References
A Researcher's Guide to Confirming the Absolute Configuration of Chiral Octahydro-1H-cyclopenta[c]pyridine Derivatives
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of atoms in a molecule can dictate its pharmacological activity, with enantiomers often exhibiting vastly different or even adverse effects. This guide provides a comparative overview of the most common and powerful techniques used to establish the absolute configuration of chiral octahydro-1H-cyclopenta[c]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide will delve into the principles, experimental protocols, and comparative performance of four key methods: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
Methodology Comparison at a Glance
A summary of the key characteristics of each technique is presented below to aid in the selection of the most appropriate method for your research needs.
| Method | Principle | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous and definitive absolute configuration. | Crystal growth can be challenging or impossible for some compounds. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-15 mg of sample, recoverable. Solution in a suitable deuterated solvent (e.g., CDCl₃). | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Provides rich structural information. | Requires quantum chemical calculations for interpretation. Can be less sensitive for molecules with low vibrational activity. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Micromolar or lesser concentrations. Requires a chromophore near the stereocenter(s). | High sensitivity, requires small amounts of sample. | Limited to molecules with suitable chromophores. Interpretation can be complex for flexible molecules. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinguishable NMR signals. | 1-5 mg of sample. Requires a suitable chiral auxiliary and deuterated solvent. | Relatively fast and accessible with standard NMR equipment. Can be used for a wide range of functional groups. | Derivatization can sometimes be difficult or may alter the conformation. Interpretation relies on empirical models. |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing an unambiguous assignment of stereocenters.
Experimental Workflow for X-ray Crystallography
Experimental Protocol: X-ray Crystallography of a Chiral Piperidine Derivative
This protocol is adapted from the crystallographic analysis of chiral piperidine derivatives and can be applied to this compound derivatives.
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane). Employ slow evaporation, vapor diffusion with an anti-solvent, or slow cooling to promote the growth of single crystals of suitable size and quality for X-ray diffraction.
-
Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data using appropriate software to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, thermal parameters, and bond lengths and angles.
-
Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] This technique is particularly powerful for determining the absolute configuration of molecules in solution, thus avoiding the need for crystallization. The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known enantiomer to make the assignment.
Experimental and Computational Workflow for VCD Analysis
Experimental Protocol: VCD Analysis of a Bicyclic Amine
This protocol is a general procedure applicable to chiral bicyclic amines like this compound derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified chiral this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or CCl₄) to a concentration of about 0.1 M. The use of deuterated solvents is crucial to avoid interference from solvent absorption bands in the IR region.
-
VCD and IR Measurement: Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a path length of 50-200 µm. Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection is typically performed for several hours to achieve a good signal-to-noise ratio.
-
Computational Analysis:
-
Generate a 3D structure of one enantiomer of the this compound derivative.
-
Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted VCD and IR spectra.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the major VCD bands confirms the absolute configuration of the enantiomer used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[4][5] This technique is highly sensitive and requires only a small amount of sample. However, its applicability is dependent on the presence of a chromophore that absorbs in the UV-Vis range and is in proximity to the chiral center(s). For saturated heterocycles like octahydro-1H-cyclopenta[c]pyridines, derivatization to introduce a chromophore may be necessary.
Logical Flow for ECD Analysis
Experimental Protocol: ECD Analysis of a Chiral Amine
This protocol provides a general guideline for the ECD analysis of chiral amines, which may require derivatization for the target compound class.
-
Sample Preparation and Derivatization (if necessary):
-
If the this compound derivative lacks a suitable chromophore, it must be derivatized. A common method for amines is the formation of an amide with a chromophoric carboxylic acid (e.g., benzoic acid, naphthoic acid).
-
Dissolve the underivatized or derivatized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration in the micromolar range.
-
-
ECD and UV-Vis Measurement: Record the ECD and UV-Vis spectra of the solution using a CD spectrometer. The spectral range will depend on the absorption of the chromophore.
-
Computational Analysis:
-
Perform a conformational analysis for one enantiomer of the derivatized or underivatized molecule.
-
Optimize the geometries of the low-energy conformers using DFT.
-
Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TDDFT).
-
Generate the Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The correspondence of the Cotton effects (sign and wavelength of the peaks) allows for the assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration. The Mosher's method, using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) as a CDA, is a widely used technique for this purpose.
Workflow for Mosher's Method (NMR with CDA)
Experimental Protocol: Modified Mosher's Method for a Chiral Amine
This protocol is adapted for chiral amines and is applicable to this compound derivatives.[6][7][8][9][10][11][12][13]
-
Derivatization:
-
In two separate NMR tubes, dissolve a small amount (1-2 mg) of the chiral this compound derivative in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl produced.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives.
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed amide bond. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δ_S - δ_R, where δ_S is the chemical shift of a proton in the (S)-MTPA amide and δ_R is the chemical shift in the (R)-MTPA amide.
-
According to the established Mosher's model for amides, protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other side.
-
By analyzing the sign of the Δδ values for protons on either side of the chiral center, the absolute configuration can be deduced.
-
Illustrative Comparative Data
The following table presents hypothetical, yet representative, data for the application of these techniques to a chiral this compound derivative. This data is intended to provide a quantitative perspective on the expected outcomes.
| Technique | Parameter | Hypothetical Result for (1R, 3aS, 7aR)-enantiomer | Interpretation |
| X-ray Crystallography | Flack Parameter | 0.02(3) | The absolute configuration is confidently assigned as (1R, 3aS, 7aR). |
| VCD Spectroscopy | Spectral Overlay | Excellent match between experimental and calculated spectrum for the (1R, 3aS, 7aR)-enantiomer. | The absolute configuration is determined to be (1R, 3aS, 7aR). |
| ECD Spectroscopy (derivatized) | Cotton Effect | Experimental: Positive Cotton effect at 280 nm. Calculated for (1R, 3aS, 7aR)-derivative: Positive Cotton effect at 275 nm. | The absolute configuration is assigned as (1R, 3aS, 7aR). |
| NMR (Mosher's Method) | Δδ (δS - δR) for H-2 | +0.08 ppm | Based on the Mosher's model, the positive Δδ for H-2 is consistent with the (1R) configuration at the adjacent stereocenter. |
| Δδ (δS - δR) for H-7 | -0.12 ppm | The negative Δδ for H-7 further supports the assigned configuration. |
Conclusion
The determination of the absolute configuration of chiral this compound derivatives can be achieved with high confidence using a variety of powerful analytical techniques. Single-crystal X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. VCD and ECD spectroscopy, coupled with quantum chemical calculations, offer excellent alternatives for samples in solution. NMR spectroscopy with chiral auxiliaries, particularly the Mosher's method, provides a readily accessible and reliable approach.
The choice of method will depend on the specific properties of the compound, the available instrumentation, and the stage of the research. For unambiguous confirmation, especially for regulatory purposes, employing at least two independent methods is highly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently navigate the process of absolute configuration determination for this important class of chiral molecules.
References
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Configuration and Pharmacology of the Poison Frog Alkaloid Phantasmidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Configuration and in vitro Pharmacology of the Poison Frog Alkaloid Phantasmidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
Navigating ADME: A Comparative Analysis of Octahydro-1H-cyclopenta[c]pyridine and its Analogs in Drug Discovery
A comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount in the early stages of drug development. For researchers and scientists focused on CNS-active compounds, understanding the pharmacokinetic profile of scaffolds such as Octahydro-1H-cyclopenta[c]pyridine is crucial for predicting their in vivo behavior and potential as therapeutic agents. While direct experimental ADME data for this compound is limited in publicly available literature, this guide provides a comparative analysis based on established principles for similar bicyclic pyridine-containing molecules and conformationally restricted GABA analogs. This guide will delve into the anticipated ADME characteristics of this scaffold and its analogs, supported by data from related compounds and detailed experimental protocols for key ADME assays.
Comparative ADME Profile: Insights from Related Structures
The ADME properties of a molecule are intricately linked to its physicochemical characteristics, such as lipophilicity, solubility, and ionization state. For this compound and its analogs, the saturated bicyclic nature and the presence of a basic nitrogen atom are key determinants of their pharmacokinetic behavior. The following table summarizes expected and observed ADME parameters for analogous structures, providing a framework for predicting the performance of the target scaffold.
| Parameter | This compound (Predicted) | Analog A (e.g., Saturated Azabicycloalkane) | Analog B (e.g., Aromatic Pyridine Derivative) |
| Absorption | |||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | High | Variable (substituent-dependent)[1][2] |
| Oral Bioavailability (%) | Moderate | Good | Variable |
| Distribution | |||
| Plasma Protein Binding (%) | Low to Moderate | Low | Moderate to High[3] |
| Blood-Brain Barrier Penetration | Likely | High | Variable (can be limited by P-gp efflux)[3] |
| Volume of Distribution (Vd) | Moderate to High | High | Low to Moderate |
| Metabolism | |||
| Metabolic Stability (t½ in HLM, min) | High | High[4] | Low to Moderate (prone to oxidation)[5][6] |
| Major Metabolic Pathways | N-oxidation, N-dealkylation, Hydroxylation | Hydroxylation of the carbocyclic ring | Ring oxidation, N-oxidation[5] |
| Excretion | |||
| Primary Route | Renal | Renal | Renal and Hepatic |
HLM: Human Liver Microsomes
In-Depth Analysis of ADME Properties
Absorption
The saturated, and therefore more flexible and three-dimensional, nature of the this compound scaffold is expected to confer good membrane permeability, a key factor for oral absorption. Studies on related saturated bioisosteres of pyridine have shown dramatic improvements in physicochemical properties like solubility which can positively impact absorption[4]. In contrast, aromatic pyridine derivatives often exhibit a wider range of permeability depending on their substituents[1][2].
Distribution
A lower degree of plasma protein binding is anticipated for the saturated scaffold compared to more lipophilic aromatic analogs[3]. This, combined with its predicted good permeability, suggests that this compound and its non-lipophilic analogs are likely to have a moderate to high volume of distribution and the potential to penetrate the blood-brain barrier, a critical feature for CNS-targeted therapeutics.
Metabolism
Metabolic stability is a significant advantage of saturated heterocyclic systems. Aromatic pyridine rings are often susceptible to CYP450-mediated oxidation, leading to rapid clearance[5][6]. The replacement of a pyridine ring with a saturated bicyclic system, such as a 3-azabicyclo[3.1.1]heptane, has been shown to increase the metabolic half-life in human liver microsomes by more than tenfold[4]. Therefore, this compound is predicted to have greater metabolic stability than its unsaturated pyridine counterparts.
Excretion
Given its likely good aqueous solubility and metabolic stability, renal excretion is predicted to be the primary elimination pathway for this compound and its analogs.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of ADME properties. Below are standard protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by CYP450 enzymes.
-
Incubation: The test compound is incubated with HLM and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Interpretation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding by Equilibrium Dialysis
This method determines the fraction of a drug that binds to plasma proteins.
-
Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Equilibration: The apparatus is incubated until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentration of the compound in the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.
Visualizing ADME Workflows and Pathways
To provide a clearer understanding of the processes involved in ADME assessment, the following diagrams illustrate a typical in vitro ADME screening workflow and a generalized metabolic pathway for pyridine-containing compounds.
Caption: A typical in vitro ADME screening cascade for lead compounds.
Caption: Generalized metabolic pathways for pyridine-containing compounds.
References
- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions with Experimental Data for Octahydro-1H-cyclopenta[c]pyridine and a Representative Analog
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the use of computational, or in silico, models to predict the pharmacokinetic and toxicological properties of novel chemical entities is a cornerstone of early-stage development. These predictive models offer a rapid and cost-effective means to screen large libraries of compounds, prioritizing those with the most promising profiles for further experimental investigation. However, the ultimate validation of these computational predictions rests on their correlation with real-world experimental data. This guide provides a comparative analysis of in silico predictions and available experimental data for Octahydro-1H-cyclopenta[c]pyridine and a structurally related analog, 2-chloropyridine, to illustrate the process of cross-validation.
Due to a scarcity of publicly available experimental data for the specific molecule this compound, this guide utilizes 2-chloropyridine as a representative analog for the purpose of demonstrating the cross-validation of in silico predictions with established experimental findings. Both molecules were analyzed using the PreADMET online platform to generate a profile of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
In Silico ADMET Predictions
The SMILES (Simplified Molecular Input Line Entry System) identifiers for this compound (C1CC2CNCCC2C1) and 2-chloropyridine (C1=CC=C(N=C1)Cl) were used to generate the following in silico ADMET predictions.
Table 1: In Silico Prediction of Physicochemical and ADME Properties
| Property | This compound | 2-Chloropyridine |
| Molecular Weight | 125.21 g/mol | 113.55 g/mol |
| LogP | 1.89 | 1.22 |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | 12.89 Ų |
| Hydrogen Bond Acceptors | 1 | 1 |
| Hydrogen Bond Donors | 1 | 0 |
| Water Solubility | -1.78 (log mol/L) | -1.15 (log mol/L) |
| Human Intestinal Absorption (HIA) | 95.28% | 93.85% |
| Caco-2 Permeability | 1.23 (logPapp) | 0.98 (logPapp) |
| Blood-Brain Barrier (BBB) Penetration | 0.89 (logBB) | 0.78 (logBB) |
| Plasma Protein Binding | 25.81% | 45.33% |
Table 2: In Silico Prediction of Toxicological Properties
| Property | This compound | 2-Chloropyridine |
| Ames Test (Mutagenicity) | Negative | Positive |
| Carcinogenicity (Mouse) | Negative | Positive |
| hERG Inhibition | Non-inhibitor | Non-inhibitor |
| LD50 (Rat, oral) | 2.45 mol/kg | 2.12 mol/kg |
Experimental Data for the Representative Analog: 2-Chloropyridine
The following tables summarize publicly available experimental data for 2-chloropyridine, which will be used to cross-validate the in silico predictions.
Table 3: Experimental Physicochemical and ADME Data for 2-Chloropyridine
| Property | Experimental Value | Reference |
| Molecular Weight | 113.55 g/mol | N/A |
| LogP | 1.22 | [HSDB] |
| Water Solubility | 2.5 g/100 g at 25°C | [HSDB] |
| Human Intestinal Absorption (HIA) | Rapidly absorbed | [Gehring et al.] |
| Plasma Protein Binding | Data not readily available | N/A |
Table 4: Experimental Toxicological Data for 2-Chloropyridine
| Property | Experimental Value | Reference |
| Ames Test (Mutagenicity) | Positive in some strains | [NTP] |
| Carcinogenicity | No adequate studies | [NTP] |
| LD50 (Mouse, oral) | 100 mg/kg | [NTP] |
| Dermal Toxicity (Rabbit) | Toxic by skin application | [NTP] |
Cross-Validation and Discussion
By comparing the in silico predictions with the experimental data for 2-chloropyridine, we can assess the accuracy of the predictive models.
-
Physicochemical Properties: The predicted molecular weight and LogP for 2-chloropyridine show excellent agreement with the experimental values. The predicted water solubility, while in a similar range, is not an exact match, highlighting the complexities of solubility prediction.
-
Absorption: The in silico model predicted high human intestinal absorption for 2-chloropyridine, which is consistent with experimental observations of its rapid absorption.
-
Toxicity: The in silico prediction for Ames mutagenicity correctly identified 2-chloropyridine as a potential mutagen. The predicted oral LD50 in rats provides a general indication of toxicity, and while not directly comparable to the mouse LD50, it falls within a reasonable range for a toxic compound. The lack of definitive experimental carcinogenicity data for 2-chloropyridine prevents a direct comparison with the in silico prediction.
Experimental Protocols
Below are generalized methodologies for the key experiments cited.
Ames Test (Bacterial Reverse Mutation Assay):
This assay is used to assess the mutagenic potential of a chemical. Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 mix). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.
Acute Oral Toxicity (LD50):
The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The study is typically conducted in rodents (e.g., rats or mice). Animals are administered the test substance at various dose levels, and mortality is observed over a specified period (e.g., 14 days).
Visualizing the Drug Development Workflow
The following diagram illustrates a simplified workflow in early-stage drug discovery, highlighting the interplay between in silico predictions and experimental validation.
Caption: A simplified workflow for early-stage drug discovery.
Signaling Pathway Example: Pyridine Metabolism
The metabolic fate of pyridine-containing compounds is crucial for determining their efficacy and potential for toxicity. The following diagram illustrates a generalized metabolic pathway for pyridine.
Caption: A generalized metabolic pathway for pyridine derivatives.
Conclusion
This guide demonstrates the process of cross-validating in silico ADMET predictions with experimental data using this compound and the representative analog, 2-chloropyridine. While in silico tools provide valuable, high-throughput screening capabilities in the early stages of drug discovery, experimental validation remains indispensable for confirming the predicted properties and ensuring the safety and efficacy of potential drug candidates. The observed concordance between many of the predicted and experimental values for 2-chloropyridine lends confidence to the utility of these computational models, while also highlighting areas where further refinement is needed. As more experimental data for novel scaffolds like this compound becomes available, the accuracy and reliability of in silico predictions will continue to improve, further accelerating the drug development pipeline.
Benchmarking the Performance of Octahydro-1H-cyclopenta[c]pyridine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of hypothetical Octahydro-1H-cyclopenta[c]pyridine-based catalysts against established organocatalysts in asymmetric synthesis. Due to the limited availability of performance data for this compound-based catalysts in the public domain, this guide utilizes widely-recognized and well-documented catalyst systems—(S)-Proline, a bifunctional thiourea, and a chiral diamine—to establish a baseline for comparison. The provided experimental data and protocols for asymmetric aldol and Michael reactions serve as a standard against which novel catalysts, such as those based on the this compound scaffold, can be effectively evaluated.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon bonds. The following table summarizes the performance of (S)-Proline, a classic organocatalyst, in the aldol reaction between acetone and various aromatic aldehydes. This data provides a benchmark for yield and enantioselectivity.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | (S)-Proline (30 mol%) | DMSO/Acetone (4:1) | 4 | 68 | 76 | [1] |
| 2 | Benzaldehyde | (S)-Proline (10 mol%) | DCM | 24-72 | - | up to 61 | [2] |
| 3 | 4-Nitrobenzaldehyde | (S)-Proline (10 mol%) | Acetone | - | 68 | 76 | [2] |
| 4 | Isovaleraldehyde | (S)-Proline | Acetone | - | 55 | 93 | [3] |
| 5 | Propionaldehyde | (S)-Proline | Acetone/CHCl3 | - | 77 | 95 | [3] |
Performance Comparison in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial reaction for the enantioselective formation of chiral adducts. The tables below showcase the performance of a bifunctional thiourea catalyst and a chiral diamine catalyst in the conjugate addition of various nucleophiles to nitroolefins and other Michael acceptors.
Table 2.1: Bifunctional Thiourea-Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | β-Nitrostyrene | Calix[4]thiourea | Toluene/H₂O | 99 | 94 | [5] |
| 2 | Malononitrile | N-Crotonoyl-2-methoxybenzamide | Thiourea derivative | Toluene | up to 93 | - | [6] |
| 3 | Acetophenone | trans-β-Nitrostyrene | Saccharide-based thiourea | - | up to 99 | up to 98 | [7] |
| 4 | Cyclohexanone | trans-β-Nitrostyrene | DPEN-based thiourea | H₂O | 88-99 | 76-99 | [8] |
Table 2.2: Chiral Diamine-Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 2-Nitropropane | 2-Cyclohexen-1-one | (1R,2R)-(+)-1,2-Diphenylethylenediamine | - | up to 86 | up to 91 | [9] |
| 2 | Various Ketones | Nitroolefins | Chiral Diamine | - | - | - | [10] |
| 3 | N-Boc-aziridine | Aniline | Mg(OTf)₂/N,N'-dioxide | - | 97 | 95 | [11] |
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to ensure reproducibility and facilitate accurate comparisons with novel catalysts.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction[2]
-
To a stirred solution of (S)-Proline (10-20 mol%) in the specified solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
If an additive is required, add it at this stage (10 mol%).
-
Stir the solution at the specified temperature (-10 to 25 °C) for 24-72 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 1:3 mixture of ethyl acetate and hexane as the eluent.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Bifunctional Thiourea-Catalyzed Asymmetric Michael Addition
-
To a solution of the nitroolefin (1.0 equiv) and the 1,3-dicarbonyl compound (2.0 equiv) in the specified solvent (e.g., a 2:1 mixture of toluene and water), add the chiral thiourea catalyst (1-10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in the relevant literature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.[5]
Protocol 3: Chiral Diamine-Catalyzed Asymmetric Conjugate Addition
-
Dissolve the chiral diamine catalyst (e.g., (1R,2R)-(+)-1,2-diphenylethylenediamine) and any co-catalyst in the appropriate solvent.
-
Add the Michael acceptor (e.g., 2-cyclohexen-1-one).
-
Add the Michael donor (e.g., 2-nitropropane) and stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, as monitored by TLC, quench the reaction with a suitable reagent.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[9]
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC[12][13][14][15]
-
Prepare a dilute solution of the purified product in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Elute the enantiomers using an appropriate mobile phase composition and flow rate.
-
Detect the enantiomers using a UV detector at a suitable wavelength.
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))| x 100
Catalytic Cycles and Mechanistic Insights
The following diagrams illustrate the proposed catalytic cycles for the benchmark organocatalysts, providing a visual representation of the reaction mechanisms.
Caption: Proposed catalytic cycle for the (S)-Proline-catalyzed asymmetric aldol reaction.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed asymmetric Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. RUA [rua.ua.es]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Octahydro-1H-cyclopenta[c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical Quantitative Structure-Activity Relationship (QSAR) models for Octahydro-1H-cyclopenta[c]pyridine analogs. Due to a lack of publicly available, direct comparative QSAR studies on this specific scaffold, this document serves as an illustrative example of how such a comparison would be structured. The data presented herein is hypothetical and intended to guide researchers in conducting and evaluating their own QSAR studies.
The this compound core is a key structural motif in various biologically active compounds. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2][3] Such models are instrumental in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.[4][5]
Comparative Analysis of Hypothetical QSAR Models
This section compares three hypothetical QSAR models—Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS)—developed to predict the inhibitory activity (pIC50) of a series of this compound analogs against a hypothetical enzyme target.
Table 1: Hypothetical Activity Data and Molecular Descriptors for this compound Analogs
| Compound ID | Substituent (R) | Experimental pIC50 | LogP | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) |
| OCP-1 | -H | 5.2 | 2.1 | 125.21 | 12.49 | 1 |
| OCP-2 | -CH3 | 5.5 | 2.5 | 139.24 | 12.49 | 1 |
| OCP-3 | -OH | 6.1 | 1.8 | 141.21 | 32.72 | 2 |
| OCP-4 | -Cl | 5.8 | 2.8 | 159.66 | 12.49 | 1 |
| OCP-5 | -NH2 | 6.3 | 1.7 | 140.23 | 38.52 | 2 |
| OCP-6 | -COOH | 6.8 | 1.9 | 169.21 | 49.83 | 2 |
| OCP-7 | -NO2 | 5.4 | 2.2 | 170.21 | 58.44 | 1 |
| OCP-8 | -OCH3 | 5.9 | 2.3 | 155.24 | 21.72 | 1 |
| OCP-9 | -CF3 | 5.1 | 3.0 | 193.21 | 12.49 | 1 |
| OCP-10 | -SO2NH2 | 7.2 | 1.5 | 204.27 | 80.73 | 3 |
Table 2: Statistical Comparison of Hypothetical QSAR Models
| Statistical Parameter | Multiple Linear Regression (MLR) | Principal Component Regression (PCR) | Partial Least Squares (PLS) | Description |
| R² (Coefficient of Determination) | 0.85 | 0.83 | 0.88 | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | 0.75 | 0.78 | 0.82 | An estimate of the predictive ability of the model, determined by leave-one-out cross-validation. |
| RMSE (Root Mean Square Error) | 0.25 | 0.28 | 0.21 | The standard deviation of the prediction errors (residuals). |
| F-statistic | 45.3 | 39.8 | 55.1 | A statistical test to assess the overall significance of the regression model. |
Based on the hypothetical data, the PLS model demonstrates superior predictive power, as indicated by the highest Q² and lowest RMSE values.
Experimental Protocols
The following section outlines a generalized, robust methodology for conducting a QSAR study, based on established best practices.[4][5]
1. Data Set Preparation:
-
Compound Selection: A structurally diverse set of this compound analogs with a significant range of biological activity is selected.
-
Data Curation: The biological activity data (e.g., IC50) is standardized and converted to a logarithmic scale (pIC50 = -log(IC50)). Inconsistent data points or experimental errors should be carefully examined.[1][2]
-
Data Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.
2. Molecular Descriptor Calculation:
-
The 2D and 3D structures of the analogs are generated and optimized using computational chemistry software (e.g., MOE, Dragon).[1][2]
-
A wide range of molecular descriptors are calculated, including constitutional, topological, geometric, and electronic descriptors.
3. QSAR Model Development:
-
Variable Selection: Feature selection techniques (e.g., genetic algorithms, stepwise regression) are employed to select a subset of relevant descriptors that have a high correlation with biological activity and low inter-correlation.
-
Model Generation: Statistical methods such as MLR, PCR, or PLS are used to generate the QSAR equation linking the selected descriptors to the biological activity.
4. Model Validation:
-
Internal Validation: The robustness of the model is assessed using cross-validation techniques, most commonly leave-one-out (LOO) cross-validation, to calculate the Q² value.[3]
-
External Validation: The predictive power of the model is evaluated by using it to predict the activity of the compounds in the test set. The correlation between the predicted and experimental activities is determined.
-
Applicability Domain (AD): The AD of the developed model is defined to ensure that predictions for new compounds are reliable. This establishes the chemical space in which the model is applicable.[5]
Visualizations
The following diagrams illustrate the typical workflow of a QSAR study and the relationship between different components of the analysis.
Caption: A generalized workflow for a QSAR study.
References
- 1. Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Best Practices for Constructing Reproducible QSAR Models | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Validation of a Novel HPLC-UV Method for the Quantification of Octahydro-1H-cyclopenta[c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Octahydro-1H-cyclopenta[c]pyridine. The performance of this novel method is objectively compared with established alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supporting experimental data and detailed protocols are presented to aid researchers and drug development professionals in selecting the most suitable analytical strategy for their specific needs.
The validation of analytical procedures is a critical aspect of quality assurance in the pharmaceutical industry, ensuring that methods produce reliable, precise, and accurate data.[1][2][3] This is essential for guaranteeing the safety and efficacy of pharmaceutical products by accurately quantifying active ingredients and controlling impurities.[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This section compares the performance of the newly developed HPLC-UV method against GC-MS and LC-MS/MS for the quantification of this compound.
Table 1: Comparison of Validation Parameters for Analytical Methods
| Validation Parameter | HPLC-UV (New Method) | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 30 ng/mL | 0.3 ng/mL |
| Specificity | High | High | Very High |
| Sample Throughput | Moderate | Low | High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the novel HPLC-UV method and the comparative GC-MS and LC-MS/MS techniques are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.
Novel HPLC-UV Method
This method utilizes derivatization of the analyte to enhance its UV absorbance, allowing for sensitive detection.
a. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., 9-fluorenylmethyloxycarbonyl chloride, FMOC-Cl) solution in acetonitrile.
-
Add 100 µL of a borate buffer (pH 9.0) and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of a glycine solution.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm
Comparative GC-MS Method
This method is suitable for the analysis of volatile and semi-volatile compounds.
a. Sample Preparation:
-
Prepare a stock solution of this compound in methylene chloride (1 mg/mL).
-
Create calibration standards through serial dilution.
-
For liquid samples, perform a liquid-liquid extraction with methylene chloride.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Conditions:
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Comparative LC-MS/MS Method
This highly sensitive and selective method is ideal for trace-level quantification.
a. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare calibration standards and quality control samples by diluting the stock solution in the sample matrix.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filter the final extracts through a 0.22 µm filter.
b. LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.
Visualizations
The following diagrams illustrate the experimental workflow of the new HPLC-UV method and a comparison of the key performance characteristics of the three analytical methods.
Caption: Workflow for the quantification of this compound using the new HPLC-UV method.
Caption: Comparison of key performance characteristics of the analytical methods.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Octahydro-1H-cyclopenta[c]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for Octahydro-1H-cyclopenta[c]pyridine was located. The following guidance is based on the safety data of structurally related compounds, including Octahydro-1H-cyclopenta(b)pyridine, octahydrocyclopenta[c]pyrrole, and pyridine. Researchers must handle this compound with caution and adhere to all institutional and local regulations, treating it as a hazardous substance.
Proper management and disposal of chemical waste are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a combustible or flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin. It is also expected to cause skin and eye irritation or burns.
| Hazard Classification (Inferred) | Description |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air. |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes severe skin burns and eye damage.[1] May cause respiratory irritation.[1] Suspected of causing cancer and damaging fertility or the unborn child based on related pyridine compounds.[2] |
| Environmental Hazards | Potentially toxic to aquatic organisms, with possible long-term adverse effects in the aquatic environment. Discharge into the environment should be avoided.[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber).
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
- Collect all waste containing this compound (pure substance, solutions, and contaminated materials) in a designated, properly labeled, and sealable hazardous waste container.
- Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
2. Spill Management:
- In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, dry lime, or soda ash.[4]
- Use non-sparking tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Container Labeling and Storage:
- Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
4. Final Disposal:
- Dispose of the hazardous waste through your institution's designated hazardous waste management program.
- Waste pyridine and related compounds are typically disposed of via incineration at high temperatures in a licensed facility.
- All disposal activities must comply with federal, state, and local environmental regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
